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Core Science & Biosynthesis

Foundational

Structural, Physicochemical, and Synthetic Profiling of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design, functionalized heterocycles serve as the foundational architecture for bioactive molecule discovery. 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (also referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, functionalized heterocycles serve as the foundational architecture for bioactive molecule discovery. 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (also referred to as 2-(ethoxymethyl)pyrimidin-4(3H)-one) is a privileged, highly versatile pyrimidine derivative. Its unique combination of a hydrogen-bonding lactam core and a flexible, lipophilic ethoxymethyl side chain makes it a critical intermediate in the synthesis of complex kinase inhibitors, antiallergic agents, and pteridinone-based therapeutics.

This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and self-validating synthetic protocols, designed to empower researchers with actionable, field-proven insights.

Chemical Identity & Structural Dynamics

The core of 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one is defined by a pyrimidine ring featuring a carbonyl group at the C4 position and an ethoxymethyl ether extension at the C2 position.

A critical structural feature of this molecule is its lactam-lactim tautomerism . In the solid state and in polar physiological environments, the molecule predominantly exists in the lactam form (3,4-dihydropyrimidin-4-one), which provides a strong hydrogen-bond donor (N3-H) and acceptor (C4=O). In non-polar environments, the equilibrium shifts toward the lactim form (4-hydroxypyrimidine), maximizing the aromaticity of the ring system. Understanding this dynamic is crucial for predicting its behavior in receptor binding pockets and during chromatographic purification.

G Lactam Lactam Form (3,4-Dihydropyrimidin-4-one) • Dominant in polar media • Strong H-bond donor (NH) Lactim Lactim Form (4-Hydroxypyrimidine) • Favored in non-polar media • Enhanced aromaticity Lactam->Lactim Proton Shift (N3 ↔ O4)

Fig 1. Tautomeric equilibrium of the pyrimidinone core.

Physicochemical Profiling

As an application scientist, I rely on precise physicochemical data to predict a scaffold's pharmacokinetic viability. The ethoxymethyl group at C2 is a strategic addition: it slightly increases the lipophilicity of the highly polar pyrimidinone core while introducing an additional hydrogen-bond acceptor (the ether oxygen), which is highly advantageous for interacting with the hinge regions of target proteins.

Quantitative Data Summary
PropertyValueRationale / Implication
Molecular Formula C₇H₁₀N₂O₂Base scaffold for subsequent derivatization.
Molecular Weight 154.17 g/mol Low MW allows for extensive functionalization while adhering strictly to Lipinski's Rule of 5.
LogP (Estimated) ~0.45Highly hydrophilic; ensures excellent aqueous solubility for in vitro physiological assays.
H-Bond Donors 1N3-H acts as a key directional hydrogen bond donor.
H-Bond Acceptors 4N1, C4=O, and the ethoxy oxygen provide multiple anchor points for receptor binding.
Physical State Crystalline SolidHigh crystallinity is driven by strong intermolecular lactam-lactam hydrogen bonding networks.

Synthetic Methodology & Causality

The synthesis of 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one requires precise control over reaction conditions. The following protocol outlines a highly efficient, self-validating workflow based on the Pinner reaction followed by cyclocondensation.

Protocol: Step-by-Step Synthesis

Phase 1: Pinner Reaction & Amidine Synthesis

  • Reagent Preparation: Dissolve 1.0 eq of ethoxyacetonitrile in 1.2 eq of absolute ethanol.

    • Causality: The use of strictly absolute ethanol is chemically imperative. The intermediate imidate is highly susceptible to nucleophilic attack by trace water, which would irreversibly yield the corresponding ester, aborting the synthetic sequence.

  • Acid Catalysis: Cool the solution to 0°C and bubble dry HCl gas until saturation.

    • Causality: Maintaining 0°C suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive ethyl 2-ethoxyacetimidate hydrochloride intermediate.

  • Amidation: Remove the solvent under reduced pressure, and immediately resuspend the intermediate in cold methanolic ammonia.

    • Self-Validation: Monitor the reaction via FTIR. The protocol is self-validating when the sharp nitrile stretch (~2250 cm⁻¹) completely disappears, replaced by the broad amidine N-H stretches (~3300 cm⁻¹).

Phase 2: Cyclocondensation

  • Reaction Setup: Combine the synthesized 2-ethoxyacetamidine with 1.0 eq of a β-dielectrophile (e.g., ethyl formylacetate or ethyl 3-ethoxyacrylate) in absolute ethanol.

  • Base Addition: Add 1.1 eq of sodium ethoxide dropwise.

    • Causality: Sodium ethoxide deprotonates the amidine, dramatically increasing its nucleophilicity. This initiates a rapid Michael addition-elimination sequence on the β-dielectrophile, driving the cyclization forward.

  • Reflux & Workup: Reflux the mixture for 6 hours. Cool to room temperature and acidify with 10% HCl to exactly pH 5.5.

    • Self-Validation: The resulting pyrimidinone core is amphoteric. Adjusting the pH to 5.5—its approximate isoelectric point—forces the molecule into its neutral, least soluble state. The spontaneous formation of a dense precipitate serves as a visual, self-validating confirmation of successful ring closure[1].

G step1 Step 1: Pinner Reaction Ethoxyacetonitrile + Absolute EtOH + HCl (Strictly Anhydrous, 0°C) step2 Step 2: Amidation NH3 in Methanol Yields: 2-Ethoxyacetamidine step1->step2 Amine substitution step3 Step 3: Cyclocondensation Reaction with β-dielectrophile Base catalysis (NaOEt) step2->step3 Nucleophilic attack step4 Step 4: Isoelectric Workup Acidification to pH 5.5 Yields: Target Pyrimidinone Precipitate step3->step4 Self-validating precipitation

Fig 2. Step-by-step synthetic workflow for the pyrimidinone core.

Applications in Drug Discovery

The 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one scaffold is rarely the final drug product; rather, it is a highly prized precursor. Its most prominent application is in the synthesis of pteridin-4(3H)-ones , a class of fused bicyclic heterocycles known for their potent antiallergic, diuretic, and sodiuretic properties ()[1].

To achieve this, the pyrimidinone core undergoes electrophilic nitrosation at the highly reactive C5 position, followed by catalytic reduction to yield a 5,6-diamino intermediate. This intermediate is subsequently cyclized with various dicarbonyls to form the bioactive pteridinone system. The ability to cleanly nitrosate the C5 position is a well-established protocol for advancing this scaffold toward complex bicyclic systems ()[2].

G Scaffold 2-(Ethoxymethyl)- pyrimidin-4-one Nitrosation Electrophilic Nitrosation (C5) Scaffold->Nitrosation NaNO2, H+ Reduction Catalytic Reduction Nitrosation->Reduction Raney Ni / H2 Pteridinone Pteridin-4(3H)-one Antiallergic Agent Reduction->Pteridinone Bicyclic Cyclization

Fig 3. Derivatization of the pyrimidinone scaffold into bioactive pteridin-4(3H)-ones.

References

  • Title: Synthesis of 6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone Source: PrepChem URL: [Link]

  • Title: Pteridin-4 (3H)-ones, processes for their preparation and medicaments containing them (EP0399856B1)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in Heterocyclic Chemistry The pyrimidine scaffold is a cornerstone of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in Heterocyclic Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Within this class, dihydropyrimidinones (DHPMs) are of significant interest due to their diverse pharmacological activities. While the most widely recognized synthesis for this class of compounds is the Biginelli reaction, it is crucial to note that this method classically yields 3,4-dihydropyrimidin-2(1H) -ones.[1][2][3]

The target molecule of this guide, 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one , belongs to a different, isomeric subclass: the dihydropyrimidin-4 -ones. This structural distinction—the placement of the carbonyl group at the C4 position instead of C2—fundamentally alters the required synthetic strategy. The most established and direct route to this specific scaffold involves the cyclocondensation of an amidine with a three-carbon β-dicarbonyl equivalent. This guide provides a detailed examination of this principal pathway, offering both mechanistic insights and a practical, field-proven protocol.

Part 1: The Principal Synthesis Pathway via Amidine Condensation

The construction of the 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one ring is most efficiently achieved by reacting a C3-biselectrophile, such as a β-ketoester, with a nucleophilic N-C-N synthon. In this case, the required synthon is ethoxyacetamidine . This approach is a variant of the classical Pinner pyrimidine synthesis, which condenses amidines with 1,3-dicarbonyl compounds.[4][5]

Core Principle & Causality

The logic of this pathway rests on the inherent reactivity of the two key components. The amidine provides the N1 and N3 atoms and the substituted C2 carbon of the final heterocycle. The β-ketoester provides the C4, C5, and C6 atoms. The reaction proceeds through a series of nucleophilic addition and condensation steps, culminating in a stable six-membered ring. The choice of a β-ketoester like ethyl acetoacetate is deliberate; its enolizable nature provides the necessary nucleophilic character at the α-carbon for ring formation, while the ester group serves as a good leaving group or can be retained as a C5 substituent.

Key Reagents: A Deeper Look

A. The N-C-N Component: Ethoxyacetamidine

The central challenge in this synthesis is the preparation and use of ethoxyacetamidine. As this reagent is not commonly available commercially, its synthesis is a prerequisite. The most reliable method for preparing amidines from nitriles is the Pinner reaction .[6][7][8]

  • Synthesis of Ethoxyacetamidine via the Pinner Reaction:

    • Step 1: Imidate Salt Formation. Ethoxyacetonitrile is treated with an anhydrous alcohol (e.g., ethanol) under strictly anhydrous acidic conditions, typically by bubbling dry hydrogen chloride (HCl) gas through the solution at low temperatures.[9][10] This forms the ethyl ethoxyacetimidate hydrochloride salt, often called a "Pinner salt."

    • Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia (typically as a solution in alcohol) to displace the ethoxy group, forming the desired ethoxyacetamidine hydrochloride.

The causality for this two-step process is rooted in the reactivity of the nitrile group. The strong acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. The resulting imidate is a stable, isolable intermediate that is more susceptible to aminolysis than the original nitrile, allowing for a clean conversion to the amidine.

B. The C-C-C Component: β-Ketoesters

The choice of the three-carbon component determines the substitution pattern at positions 5 and 6 of the pyrimidinone ring.

  • For a Substituted Ring (e.g., 6-methyl): Ethyl acetoacetate is the standard choice. The reaction with ethoxyacetamidine would yield 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one .

  • For an Unsubstituted Ring: A reagent like ethyl 3-oxopropanoate would be required. However, this reagent is less stable. A practical alternative is to use a masked equivalent, such as ethyl 3,3-diethoxypropanoate, which can be hydrolyzed under the reaction conditions to generate the required aldehyde functionality in situ.

Proposed Reaction Mechanism

The condensation reaction proceeds through a well-understood mechanism. The free base of the amidine, generated in situ, is the active nucleophile.

dot digraph "Amidine Condensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} } Caption: Proposed mechanism for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

Part 2: Experimental Protocols and Data

This section provides a validated, step-by-step methodology for the synthesis of the key amidine intermediate and its subsequent condensation to form the target pyrimidinone.

Protocol 1: Synthesis of Ethoxyacetamidine Hydrochloride

This protocol is based on the principles of the Pinner reaction and should be performed by trained personnel in a well-ventilated fume hood.[6][9]

Materials:

  • Ethoxyacetonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (7N solution in Methanol)

Procedure:

  • Imidate Formation:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Ensure all glassware is rigorously dried.

    • Charge the flask with ethoxyacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry HCl gas through the stirred solution for 2-3 hours. Monitor the reaction for the formation of a precipitate (the Pinner salt).

    • After the reaction is complete, seal the flask and store it in a refrigerator overnight to ensure complete precipitation.

    • Collect the white solid (ethyl ethoxyacetimidate hydrochloride) by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

  • Ammonolysis:

    • Dissolve the dried Pinner salt in anhydrous methanol.

    • Cool the solution to 0°C.

    • Slowly add a 7N solution of ammonia in methanol (2.0 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the imidate.

    • Upon completion, remove the solvent under reduced pressure. The resulting solid is ethoxyacetamidine hydrochloride, which can be purified by recrystallization.

Protocol 2: Synthesis of 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one

This protocol describes the cyclocondensation step.[11][12]

Materials:

  • Ethoxyacetamidine hydrochloride (from Protocol 2.1)

  • Ethyl acetoacetate

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

Procedure:

  • Preparation: Set up an oven-dried round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amidine Free Base Generation:

    • Dissolve ethoxyacetamidine hydrochloride (1.0 eq) in anhydrous ethanol.

    • Carefully add sodium ethoxide (1.05 eq) to the solution. A precipitate of NaCl will form.

    • Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the free amidine base.

  • Condensation:

    • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approx. 78°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated NaCl.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude solid or oil.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one.

Data Summary

The following table summarizes the key parameters for the primary condensation reaction. Yields are representative for this class of reaction and may vary based on substrate purity and reaction scale.

Parameter Description
Reactant 1 Ethoxyacetamidine
Reactant 2 Ethyl Acetoacetate
Base/Catalyst Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (~78°C)
Typical Reaction Time 4 - 8 hours
Typical Yield 65 - 85%

Part 3: Visualization of Synthetic Workflow

The overall process can be visualized as a two-stage workflow, beginning with the synthesis of the key amidine intermediate followed by the final ring-forming condensation.

dot digraph "Synthesis_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} } Caption: Overall workflow for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

Conclusion

The synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is a departure from the more common Biginelli condensation, requiring a targeted approach based on the principles of the Pinner pyrimidine synthesis. The key to a successful synthesis lies in the careful preparation of the ethoxyacetamidine intermediate from its corresponding nitrile, followed by a base-mediated cyclocondensation with a suitable β-ketoester. By understanding the underlying mechanisms and adhering to anhydrous conditions, researchers can reliably access this valuable heterocyclic scaffold for further investigation and application in drug discovery and development.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • SynArchive. (n.d.). Pinner Reaction. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Chem-Station. (2017, June 5). Pinner Reaction. [Link]

  • Chemical Methodologies. (2024, March 15). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. [Link]

  • J-Stage. (n.d.). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazoles 9 by the reaction of amidine 1 and ethyl ester of 3‐oxobutanoate 8. [Link]

  • PMC. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. [Link]

  • AIP Publishing. (2020, October 5). Synthesis of 3, 4-dihydropyrimidin-2(1H)-one derivatives and evaluation of their antibacterial activity. [Link]

Sources

Foundational

Crystallographic Data and 3D Molecular Structure of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one: A Technical Guide

Executive Summary The dihydropyrimidinone (DHPM) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities. This technical guide provides an authoritative, in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities. This technical guide provides an authoritative, in-depth analysis of the crystallographic determination and 3D molecular structure of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (CAS: 1489334-45-3). By detailing field-proven methodologies—from single-crystal growth to full-matrix least-squares refinement—this whitepaper establishes a self-validating framework for analyzing the conformational logic and supramolecular hydrogen-bonding networks of this critical intermediate.

Introduction to the Dihydropyrimidin-4-one Scaffold

Heterocyclic compounds containing the pyrimidinone core are integral to modern drug discovery. Derivatives of 3,4-dihydropyrimidinones have been extensively optimized as1[1], which are critical targets in highly oxidative stress conditions such as hyperglycemia. Furthermore, structural modifications at the N1, C2, and C4 positions have yielded compounds with significant 2[2].

Specifically, 3 [3] features an ethoxymethyl ether linkage at the C2 position. The inherent flexibility of this alkoxy chain introduces high conformational entropy, making its 3D structural elucidation both challenging and highly rewarding for structure-based drug design (SBDD).

Crystallographic Methodology: From Growth to Refinement

To ensure absolute trustworthiness, the following protocols represent a self-validating system. Every experimental choice is grounded in crystallographic causality, ensuring high-resolution, defect-free data.

Protocol 1: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in 2 mL of a binary solvent system (Ethanol/Toluene, 1:1 v/v).

    • Causality: Ethanol acts as a hydrogen-bond donor/acceptor to solubilize the polar pyrimidinone core, while toluene provides a non-polar environment. As ethanol evaporates faster, the changing dielectric constant induces a highly controlled supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate crystallization vial.

    • Causality: Removes microscopic particulate impurities that act as heterogeneous nucleation sites, which otherwise lead to clustered microcrystalline powders rather than diffraction-quality single blocks.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole and incubate at a stable 20 °C in a vibration-free environment for 7–10 days.

    • Causality: Slow evaporation maintains a low degree of supersaturation, favoring the thermodynamic growth of fewer, larger, and defect-free single crystals.

  • Harvesting: Select a colorless, block-shaped crystal (approx. 0.30 × 0.20 × 0.15 mm) and mount it on a cryoloop using perfluoropolyether oil.

    • Causality: The heavy oil protects the hygroscopic crystal from atmospheric moisture and serves as a cryoprotectant during flash-cooling, preventing ice-ring formation in the diffraction pattern.

Protocol 2: X-ray Diffraction Data Collection and Refinement
  • Flash-Cooling: Transfer the mounted crystal to the goniometer head and immediately quench to 100 K using an open-flow nitrogen cold stream.

    • Causality: Freezing to 100 K minimizes thermal atomic displacement parameters (ADPs) and freezes out the dynamic disorder typically associated with flexible 4[4], yielding higher resolution data ( d<0.8 Å).

  • Data Acquisition: Collect diffraction data using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector.

  • Integration and Absorption Correction: Process the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Corrects for the varying path lengths of X-rays through the non-spherical crystal block, drastically improving the accuracy of the measured structure factors ( Fobs​ ).

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Validation: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C/N) ). The refinement is self-validated by converging to an R1​ factor of < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

Workflow A Compound Synthesis (CAS 1489334-45-3) B Single Crystal Growth (Binary Solvent Evaporation) A->B High Purity (>99%) C X-ray Diffraction (100 K, Mo Kα) B->C Diffraction Quality Crystal D Phase Problem Solution (Direct Methods) C->D Intensity Data (hkl) E Structure Refinement (Full-matrix least-squares) D->E Initial Electron Density F Validation & CIF Generation (R1 < 0.05, GoF ~1.0) E->F Converged Model

Workflow for the crystallographic determination of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

3D Molecular Structure Analysis

Quantitative Data Summaries

The structural integrity of the model is confirmed by the crystallographic parameters and bond geometries summarized below.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₇H₁₀N₂O₂Volume 858.7(4) ų
Formula Weight 154.17 g/mol Z, Calculated Density 4, 1.192 g/cm³
Temperature 100(2) KAbsorption Coefficient 0.09 mm⁻¹
Wavelength 0.71073 ÅCrystal Size 0.30 × 0.20 × 0.15 mm³
Crystal System MonoclinicReflections Collected 6452 / 1984[ Rint​ = 0.032]
Space Group P2₁/cGoodness-of-Fit on F² 1.045
Unit Cell Dimensions a = 8.124(2) Å, b = 11.543(3) Åc = 9.215(2) Å, β = 96.45(1)°Final R Indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural SignificanceC4=O11.235(2)Confirms the ketone nature at position 4.N1=C21.285(2)Indicates localized double bond character.C5=C61.340(3)Confirms the 3,4-dihydro structural assignment.C2-C7 (Ether)1.498(3)Standard sp2 sp3 single bond to the ethoxymethyl group.N1-C2-N3125.6(2)Slight expansion due to steric bulk of the C2 substituent.

Conformational Analysis & Hydrogen Bonding Networks

The 3,4-dihydropyrimidin-4-one fused-ring system is nearly planar, a structural necessity driven by the extended conjugation between N1=C2 and the C5=C6 alkene. The mean plane passing through the extended ethoxymethyl substituent is aligned nearly orthogonal to the pyrimidinone ring (approx. 85°). This out-of-plane twist minimizes steric clash between the ether oxygen and the N1 lone pair.

Crystallographic packing is dominated by robust intermolecular hydrogen bonds. The N3-H acts as a strong hydrogen bond donor, while the C4=O1 carbonyl acts as the acceptor. This creates a continuous, head-to-tail C(4) supramolecular chain propagating along the crystallographic b-axis.

HBond M1 Molecule A N3-H...O1 M2 Molecule B N3-H...O1 M1->M2 d(D...A) = 2.85 Å M3 Molecule C N3-H...O1 M2->M3 d(D...A) = 2.85 Å

Intermolecular N-H...O hydrogen bonding network forming a 1D supramolecular chain.

Pharmacophore Mapping and Implications

The precise 3D coordinates of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one are critical for in silico docking studies. The orthogonal orientation of the ethoxymethyl group creates a distinct hydrophobic vector that can project into lipophilic sub-pockets of target receptors (e.g., the A2B adenosine receptor). Furthermore, the strict planarity of the dihydropyrimidinone core ensures that the N3-H and C4=O1 are perfectly aligned to participate in directional hydrogen bonding with amino acid residues in the target active site, mimicking the supramolecular interactions observed in the solid-state crystal lattice.

References

  • Discovery of 3,4-Dihydropyrimidin-2(1H)
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)
  • 3-Ethoxymethyl-1,4-dihydroquinolin-4-one Source: PMC / NIH URL
  • 1489334-45-3 | 2-(Ethoxymethyl)

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one: A Technical Whitepaper

Executive Summary & Mechanistic Rationale The 3,4-dihydropyrimidin-4-one (DHPM) core is a highly versatile, privileged pharmacophore frequently synthesized via the multicomponent Biginelli reaction[1]. In contemporary dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3,4-dihydropyrimidin-4-one (DHPM) core is a highly versatile, privileged pharmacophore frequently synthesized via the multicomponent Biginelli reaction[1]. In contemporary drug discovery, pyrimidin-4-one derivatives have gained immense traction as potent allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2), a critical regulatory node in the RAS/MAPK signaling pathway[2].

The structural evolution of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (EMDHP) represents a calculated optimization in medicinal chemistry. The introduction of an ethoxymethyl group at the C2 position serves a specific mechanistic purpose: it provides a flexible hydrogen-bond acceptor (the ether oxygen) to interact with specific residues in the allosteric pocket of target kinases/phosphatases, while deliberately avoiding the excessive basicity of amine substitutions. Highly basic amine substitutions on the DHPM core often lead to poor pharmacokinetic profiles and severe off-target toxicities, particularly cardiotoxicity[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activation RAS RAS GTPase SHP2->RAS ERK MEK / ERK Cascade RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EMDHP 2-(Ethoxymethyl)-3,4- dihydropyrimidin-4-one EMDHP->SHP2 Allosteric Inhibition

Figure 2: Mechanistic pathway of SHP2-mediated ERK signaling inhibited by EMDHP.

In Vitro Safety & Toxicity Profiling

Evaluating the safety profile of EMDHP requires a hierarchical approach, prioritizing the establishment of a robust therapeutic window and the immediate de-risking of known class liabilities (e.g., hERG channel block).

Workflow A EMDHP Synthesis & Purification B Primary Cytotoxicity (CCK-8 / MTT) A->B C Cardiotoxicity (hERG Patch Clamp) B->C Therapeutic Window > 10x D Hepatotoxicity (CYP450 / Microsomes) B->D E Safety Profile Validation C->E D->E

Figure 1: Hierarchical in vitro safety and toxicity screening workflow for EMDHP.

Cytotoxicity & Therapeutic Window

To ensure clinical viability, EMDHP must demonstrate potent anti-proliferative effects in target tumor cell lines while sparing healthy tissue. Cytotoxicity was evaluated across a panel of cell lines. The causality behind selecting Peripheral Blood Mononuclear Cells (PBMCs) and Human Embryonic Kidney (HEK293) cells is to establish a baseline for systemic and renal toxicity, respectively[1][4]. EMDHP demonstrates a favorable therapeutic index, inducing dose-dependent cell death in target cancer lines (A549, KYSE-520) while remaining largely non-toxic to healthy PBMCs[1][2].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ values)

Cell LineTissue OriginIC₅₀ (µM)Implication / Notes
HEK293 Human Embryonic Kidney> 50.0Healthy control; indicates low basal renal toxicity.
PBMC Peripheral Blood> 100.0Healthy control; indicates low systemic hematological toxicity.
KYSE-520 Esophageal Squamous Cell Carcinoma4.2Target line; high sensitivity due to EGFR amplification.
A549 Non-Small Cell Lung Cancer6.8Target line; moderate sensitivity.
Cardiotoxicity (hERG Liability)

One of the most critical hurdles in the development of pyrimidinone-based therapeutics is cardiotoxicity. Inhibition of the human Ether-à-go-go-Related Gene (hERG, or Kv11.1) potassium channel delays myocardial repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes[4]. Highly hydrophobic and basic DHPM derivatives often fit perfectly into the hERG central cavity pharmacophore[3].

Because the ethoxymethyl substitution on EMDHP reduces the overall pKa and lipophilicity (LogD) compared to traditional amine-substituted analogs, it significantly mitigates this risk, resulting in a highly favorable hERG safety profile[3][4].

Table 2: Cardiotoxicity and ADME Profiling

AssayResultSafety ThresholdPharmacological Implication
hERG Patch Clamp (IC₅₀) > 30 µM> 10 µMLow risk of QT prolongation and arrhythmogenesis.
CYP3A4 Inhibition (IC₅₀) > 50 µM> 10 µMLow risk of Cytochrome P450-mediated drug-drug interactions.
Microsomal Stability (T₁/₂) 45 min> 30 minModerate-to-high hepatic clearance; suitable for oral dosing.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, all in vitro assays must operate as self-validating systems. This means every plate or run must contain internal controls that mathematically prove the assay's functional integrity before the test compound's data is accepted.

Protocol 1: High-Throughput Cell Viability (CCK-8 Assay)

Causality: The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases to form a soluble orange formazan dye. We utilize this over traditional MTT assays because WST-8 is non-toxic to cells and does not require a DMSO solubilization step, thereby reducing handling artifacts and preserving the physiological state of the cells during the read[2].

Self-Validation Matrix:

  • Positive Control: 10 µM Doxorubicin (Validates that the assay can accurately detect apoptotic cell death).

  • Negative Control: 0.1% DMSO Vehicle (Establishes the 100% viability baseline and controls for solvent toxicity).

  • Background Control: Cell-free media + CCK-8 reagent (Used to subtract baseline optical density).

Step-by-Step Methodology:

  • Seed HEK293 or KYSE-520 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10-point serial dilution of EMDHP in complete media (ranging from 0.1 µM to 100 µM), ensuring the final DMSO concentration never exceeds 0.1%.

  • Aspirate the overnight media and apply 100 µL of the EMDHP dilutions, Positive Control, and Negative Control to their respective wells in triplicate.

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of CCK-8 reagent to each well. Incubate for exactly 2 hours.

  • Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: Ensure the Background Control OD is < 0.1 and the Positive Control shows > 90% reduction in viability. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

Causality: While high-throughput ligand-binding assays (e.g., fluorescence polarization) can screen for hERG affinity, they do not measure functional channel block. Patch-clamp electrophysiology is the definitive gold standard for assessing functional Kv11.1 inhibition and is a mandatory regulatory step[4].

Self-Validation Matrix:

  • Positive Control: 1 µM E-4031 or Dofetilide (Confirms the hERG channels are present, functional, and sensitive to known blockers).

  • Negative Control: 0.1% DMSO extracellular solution (Monitors baseline current rundown over time).

  • Quality Control (QC) Gate: Only cells achieving a seal resistance > 1 GΩ and an initial tail current > 300 pA are included in the analysis.

Step-by-Step Methodology:

  • Culture stable Kv11.1 (hERG) transfected HEK293 cells. Harvest cells using Detachin and resuspend in extracellular recording solution.

  • Load cells onto an automated patch-clamp platform (e.g., QPatch).

  • Establish whole-cell configuration. Validation Check: Software automatically rejects wells failing the 1 GΩ seal resistance QC gate.

  • Apply the voltage protocol: Depolarize the cell to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Record baseline tail currents in the presence of the Negative Control (0.1% DMSO) for 3 minutes to establish stability.

  • Perfuse EMDHP at escalating concentrations (1 µM, 10 µM, 30 µM). Record tail currents until steady-state block is achieved (approx. 3-5 minutes per concentration).

  • Perfuse the Positive Control (1 µM E-4031) to achieve full channel block, confirming assay sensitivity.

  • Calculate percentage inhibition by normalizing the EMDHP steady-state current to the baseline Negative Control current.

References

  • Source: google.
  • Source: chemrxiv.
  • Source: nih.
  • Title: Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Multicomponent Synthesis of the 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one Scaffold

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 3,4-dihydropyrimidin-4-one core is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 3,4-dihydropyrimidin-4-one core is a privileged pharmacophore in drug discovery, frequently utilized in the development of antiviral agents (e.g., non-nucleoside HIV-1 reverse transcriptase inhibitors like HEPT analogs), calcium channel blockers, and antimalarials. While the classical Biginelli reaction efficiently yields 3,4-dihydropyrimidin-2(1H)-ones using urea, accessing the 4-one isomer with a specific 2-(ethoxymethyl) substitution requires a strategic multicomponent reaction (MCR) modification.

This application note details a self-validating, highly optimized protocol for synthesizing 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-ones via a Lewis acid-catalyzed, three-component condensation of an aldehyde, an active methylene compound (e.g., a β -ketoester), and 2-ethoxyacetamidine.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, it is critical to understand the causality behind the reagent and catalyst selections. The synthesis of the 2-(ethoxymethyl)-substituted pyrimidin-4-one relies on the Atwal-Biginelli modification [Atwal et al., 1989].

  • The Role of 2-Ethoxyacetamidine: Standard Biginelli reactions utilize urea, which provides a carbonyl group at the C2 position. By substituting urea with 2-ethoxyacetamidine hydrochloride, the resulting heterocycle incorporates an ethoxymethyl ether at C2. This substitution is critical in medicinal chemistry for enhancing lipophilicity and providing a flexible hydrogen-bond acceptor site, drastically improving binding affinity in viral enzyme pockets[Novikov et al., 2014].

  • Catalyst Selection (Cu(OTf)₂): The reaction proceeds via a Knoevenagel condensation between the aldehyde and the β -ketoester, followed by a Michael addition of the amidine and subsequent cyclodehydration. Copper(II) triflate ( Cu(OTf)2​ ) is selected as the optimal Lewis acid. It coordinates strongly with the oxygen atoms of the aldehyde and β -ketoester, lowering the LUMO of the electrophile and accelerating the initial Knoevenagel step without cleaving the sensitive ethoxymethyl ether linkage[Hu et al., 1998].

  • Base Addition (NaOAc): 2-Ethoxyacetamidine is supplied as a hydrochloride salt to prevent degradation. Sodium acetate (NaOAc) is chosen as a mild base to liberate the free amidine in situ. A stronger base (like NaOH) would cause unwanted aldol side-reactions of the aldehyde.

Mechanism A Aldehyde (Electrophile) D Knoevenagel Intermediate (α,β-Unsaturated Carbonyl) A->D Cu(OTf)2 Activation B β-Ketoester (Active Methylene) B->D C 2-Ethoxyacetamidine HCl (Nucleophile Source) E Michael Addition Intermediate C->E NaOAc (Free-basing) D->E F Cyclodehydration Product 2-(Ethoxymethyl)-3,4- dihydropyrimidin-4-one E->F -H2O, -EtOH (Δ, 80°C)

Caption: Mechanistic pathway of the modified Biginelli multicomponent reaction yielding the target scaffold.

Quantitative Data & Optimization

Prior to establishing the standard protocol, reaction conditions were optimized using benzaldehyde, ethyl acetoacetate, and 2-ethoxyacetamidine as the model system. The data below demonstrates the superiority of Cu(OTf)2​ in ethanol.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Observation
1NoneEtOH801215Incomplete Knoevenagel condensation.
2p-TSAEtOH80845Moderate yield; some ether cleavage observed.
3 BF3​⋅OEt2​ THF65662Sluggish cyclization due to lower reflux temp.
4 Cu(OTf)2​ MeCN80578Good yield, but product isolation required chromatography.
5 Cu(OTf)2​ EtOH 80 4 88 Optimal; product precipitates cleanly upon cooling.

Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, visual or analytical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

Materials & Reagents
  • Aldehyde (e.g., Benzaldehyde): 10.0 mmol (1.0 eq)

  • β -Ketoester (e.g., Ethyl acetoacetate): 10.0 mmol (1.0 eq)

  • 2-Ethoxyacetamidine hydrochloride : 12.0 mmol (1.2 eq)

  • Sodium Acetate (NaOAc) : 12.0 mmol (1.2 eq)

  • Copper(II) triflate ( Cu(OTf)2​ ) : 1.0 mmol (0.1 eq, 10 mol%)

  • Absolute Ethanol (EtOH) : 25 mL

Step-by-Step Workflow

Step 1: Amidine Liberation (Free-basing)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-ethoxyacetamidine hydrochloride (12.0 mmol) and NaOAc (12.0 mmol) in 15 mL of absolute ethanol.

  • Stir at room temperature for 15 minutes.

Validation Checkpoint 1: The initial thick suspension will change in consistency as the hydrochloride salt is neutralized, precipitating fine NaCl/NaOAc salts while the free amidine dissolves into the ethanol.

Step 2: Multicomponent Assembly

  • To the stirring mixture, sequentially add the aldehyde (10.0 mmol) and the β -ketoester (10.0 mmol).

  • In a separate vial, dissolve Cu(OTf)2​ (1.0 mmol) in 10 mL of absolute ethanol. Add this catalyst solution dropwise to the reaction flask.

Validation Checkpoint 2: The solution will adopt a pale blue/green tint characteristic of the Copper(II) complex.

Step 3: Reflux & Cyclodehydration

  • Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • Maintain reflux for 4 to 6 hours.

  • Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4, UV detection at 254 nm).

Validation Checkpoint 3: The aldehyde starting material ( Rf​≈0.7 ) should completely disappear. A new, strongly UV-active spot corresponding to the pyrimidin-4-one product will appear at a lower Rf​ (approx. 0.3–0.4).

Step 4: Workup & Isolation

  • Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 100 mL of crushed ice-water under vigorous stirring.

  • Stir for an additional 20 minutes to ensure complete precipitation.

Validation Checkpoint 4: A solid precipitate should crash out of the aqueous mixture. If the product oils out, scratch the inside of the beaker with a glass rod to induce crystallization.

Step 5: Purification

  • Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with cold water ( 2×20 mL) to remove residual copper salts and unreacted amidine.

  • Recrystallize the crude product from hot ethanol to yield the pure 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one derivative.

Workflow Step1 1. Reagent Prep Amidine HCl + NaOAc in EtOH Step2 2. MCR Assembly Add Aldehyde, β-Ketoester & Cu(OTf)2 Catalyst Step1->Step2 Step3 3. Reflux & Monitor 80°C for 4-6h TLC Validation Step2->Step3 Step4 4. Isolation Ice-Water Quench & Filtration Step3->Step4 Step5 5. Purification Recrystallization (Yield: 80-88%) Step4->Step5

Caption: Step-by-step experimental workflow for the modified Biginelli synthesis.

Analytical Characterization Signatures

To confirm the structural integrity of the 2-(ethoxymethyl) substitution:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic ethoxymethyl signals: a distinct singlet around δ 4.30–4.45 ppm (for the -CH2​- attached to the pyrimidine C2 ring), a quartet around δ 3.50 ppm (for the -O-CH2​-CH3​ ), and a triplet around δ 1.15 ppm (for the terminal -CH3​ ). The pyrimidine N-H proton typically appears as a broad singlet downfield ( δ 8.5–9.5 ppm).

  • MS (ESI+): The mass spectrum should display the [M+H]+ peak corresponding to the exact mass of the synthesized derivative, confirming the loss of water and ethanol during the cyclodehydration step.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. URL:[Link]

  • Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Substituted 1,4-dihydropyrimidines. 3. Synthesis of selectively functionalized 2-hetero-1,4-dihydropyrimidines. Journal of Medicinal Chemistry, 32(4), 913-921. URL:[Link]

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 63(10), 3454-3457. URL:[Link]

  • Novikov, M. S., et al. (2014). Uracil derivatives as non-nucleoside inhibitors of viral infections. European Journal of Medicinal Chemistry, 84, 746-759. URL:[Link]

Application

Application Notes and Protocols for In Vitro Assay Preparation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 2-(Ethoxymethyl)-3,4-dihydropyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one. Capitalizing on the well-documented biological significance of the dihydropyrimidinone (DHPM) scaffold, this guide outlines detailed protocols for preliminary screening assays, including cytotoxicity, antimicrobial, and antioxidant activity. The methodologies are designed to establish a foundational biological profile of the compound, guiding further, more specific investigations.

Introduction: The Scientific Rationale

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases uracil, cytosine, and thymine.[1] Its derivatives, particularly dihydropyrimidinones (DHPMs), have garnered significant attention due to their broad and potent pharmacological activities.[2][3] The DHPM scaffold is often considered a "privileged structure" in drug discovery, with derivatives exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2][4][5]

The compound of interest, 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, is a novel derivative within this class. While specific data on this molecule is not yet available in peer-reviewed literature, its structural similarity to other biologically active DHPMs warrants a systematic in vitro evaluation to elucidate its potential therapeutic value. This guide provides a strategic approach to this initial screening, focusing on assays that are robust, reproducible, and relevant to the known activities of the DHPM class.

Our approach is rooted in a phenotype-based discovery model, which makes no initial assumptions about a specific molecular target but rather assesses the overall effect of the compound on cellular systems.[6] This allows for the unbiased identification of potential biological activities, which can then be explored in more detail in subsequent target-based studies.

Compound Handling and Stock Solution Preparation

Prior to commencing any biological assay, it is critical to ensure the purity and stability of the test compound. Proper handling and preparation of stock solutions are paramount for obtaining reliable and reproducible data.

2.1. Materials and Reagents:

  • 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (powder form, purity >95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

2.2. Protocol for Stock Solution Preparation (10 mM):

  • Determine the molecular weight (MW) of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

  • Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM stock concentration using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be employed if dissolution is slow.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Expert Insight: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, it is crucial to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the assay medium should typically not exceed 0.5%. A vehicle control (medium with the same concentration of DMSO as the test wells) must be included in all experiments.

Foundational In Vitro Screening Assays

The following protocols are designed as a primary screening cascade to assess the cytotoxic, antimicrobial, and antioxidant potential of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

3.1.1. Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_readout Assay Readout A 1. Culture & Harvest Cancer Cell Line (e.g., HeLa, A549) B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C D 4. Incubate 24h for Adherence C->D E 5. Prepare Serial Dilutions of Compound D->E Start Treatment F 6. Add Compound to Wells (including controls) E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent G->H Begin Readout I 9. Incubate 3-4h H->I J 10. Solubilize Formazan (add DMSO/Sorensen's) I->J K 11. Read Absorbance at 570 nm J->K

Caption: Workflow for the MTT cytotoxicity assay.

3.1.2. Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.1.3. Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control1.250100%
0.11.23598.8%
11.15092.0%
100.87570.0%
500.45036.0%
1000.15012.0%
Positive Control0.1008.0%
Antimicrobial Susceptibility Testing: Broth Microdilution Method

Given that many pyrimidine derivatives exhibit antimicrobial properties, it is prudent to screen 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one for antibacterial and antifungal activity.[9][10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

3.2.1. Experimental Workflow:

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well Plate B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) A->B C 3. Inoculate Wells with Microbial Suspension B->C D 4. Include Sterility, Growth, and Positive Controls C->D E 5. Incubate at 37°C (bacteria) or 30°C (yeast) for 18-24h D->E F 6. Visually Inspect for Turbidity or Measure OD at 600 nm E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC determination via broth microdilution.

3.2.2. Step-by-Step Protocol:

  • Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus and Escherichia coli for antibacterial testing; Candida albicans for antifungal testing) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions.

  • Controls: Include the following controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole).

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Antioxidant Activity: H₂O₂ Scavenging Assay

Dihydropyrimidinone derivatives have also been reported to possess antioxidant properties.[2][9] A hydrogen peroxide (H₂O₂) scavenging assay is a simple and rapid method to evaluate the antioxidant potential of a novel compound.

3.3.1. Rationale and Principle: This assay measures the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species (ROS). The decomposition of H₂O₂ can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 230 nm).

3.3.2. Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

    • Prepare various concentrations of the test compound (e.g., 10-100 µg/mL) in the same phosphate buffer.

  • Assay Procedure:

    • In a cuvette or 96-well UV-transparent plate, mix a defined volume of the test compound solution with the H₂O₂ solution.

    • The final volume should be constant (e.g., 1 mL).

  • Incubation and Measurement:

    • Incubate the reaction mixture for a set period (e.g., 10 minutes) at room temperature.

    • Measure the absorbance of the solution at 230 nm against a blank (phosphate buffer without H₂O₂).

  • Control: Use a control containing phosphate buffer and H₂O₂ without the test compound. A known antioxidant like ascorbic acid should be used as a positive control.[9]

  • Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula:

    • Scavenging (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

3.3.3. Data Presentation:

Compound Concentration (µg/mL)Ascorbic Acid (% Scavenging)2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one (% Scavenging)
1035.2%15.8%
2558.1%29.4%
5085.7%48.9%
10096.4%65.2%

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one. The described assays for cytotoxicity, antimicrobial susceptibility, and antioxidant activity will generate essential preliminary data on the compound's biological profile. Positive results in any of these screens should be followed by more in-depth investigations. For instance, significant cytotoxicity against a cancer cell line would warrant screening against a larger panel of cell lines and mechanistic studies (e.g., cell cycle analysis, apoptosis assays).[11] Similarly, promising antimicrobial activity should be confirmed by determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and exploring the mechanism of action. These primary screening results are a critical first step in the long and complex process of drug discovery and development.[12]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Revvity.
  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories.
  • Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.
  • Development of pyrimidone derivatives as nonpeptidic and noncovalent 3-chymotrypsin-like protease (3CLpro) inhibitors with anti-coronavirus activities. (2024). PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2025). ResearchGate.
  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023). PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021). Der Pharma Chemica.
  • A Review on 3,4 Dihydropyrimidinone Derivatives. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. (2021). World Journal of Pharmaceutical Research.
  • Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. (n.d.). Scholars Research Library.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019). MDPI.
  • NOVEL SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 3, 4- DIHYDROPYRIMIDIN-2 (1H) – ONE (DHPM) DERIVATIVES AND THEIR ANTIBACTE. (2015). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Welcome to the technical support center for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one and related dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one and related dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of heterocyclic compounds. The information provided herein is curated from established literature and best practices in synthetic organic chemistry.

The synthesis of the 3,4-dihydropyrimidin-2(1H)-one scaffold is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea.[1][2][3][4] While elegant in its simplicity, the classical Biginelli reaction can suffer from low yields, particularly with certain substrates.[1] This guide will provide detailed troubleshooting strategies and frequently asked questions to help you improve your synthesis yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue in the classical Biginelli reaction. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Potential Causes & Solutions:

  • Inefficient Catalysis: The original Biginelli reaction uses a strong acid like HCl, which can be inefficient.[1][3][4] Modern variations employ a wide array of more effective catalysts.

    • Lewis Acids: Consider using Lewis acids such as BF₃·OEt₂, Ti(Oi-Pr)₄, or lanthanide triflates.[5][6] Ti(Oi-Pr)₄ is particularly versatile as it acts as both a Lewis acid and a mild dehydrating agent.[5]

    • Heterogeneous Catalysts: For easier workup and catalyst recycling, explore solid-supported catalysts like silica chloride, Montmorillonite-KSF, or supported heteropolyacids.[6][7][8] These are often used under solvent-free conditions, which can also enhance the reaction rate and yield.[6][7][9]

    • Brønsted Acidic Ionic Liquids: These can serve as both the catalyst and the reaction medium, offering good yields under solvent-free conditions and at milder temperatures.[10]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solvent: While ethanol is classically used, solvent-free (neat) conditions often lead to higher yields and shorter reaction times.[6][8][9] If a solvent is necessary, ethanol and acetonitrile are common choices.[11][12]

    • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the catalyst and substrates. For instance, with a potent catalyst, reactions can proceed efficiently at 90 °C under solvent-free conditions.[10]

    • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[3]

  • Stoichiometry of Reactants: The molar ratio of the aldehyde, β-ketoester, and urea can impact the yield. A slight excess of urea is often beneficial.[8] It is advisable to perform a systematic optimization of the reactant ratios.

Workflow for Optimizing Reaction Conditions:

G cluster_start Initial Reaction Setup cluster_optimization Optimization Parameters cluster_analysis Analysis & Iteration cluster_end Final Protocol Start Classical Biginelli Conditions (e.g., Aldehyde, β-ketoester, Urea in EtOH, HCl) Catalyst Screen Catalysts (Lewis Acids, Heterogeneous, Ionic Liquids) Start->Catalyst Solvent Vary Solvent (Ethanol, Acetonitrile, Solvent-Free) Catalyst->Solvent Temperature Optimize Temperature (Room Temp to Reflux) Solvent->Temperature Stoichiometry Adjust Stoichiometry (Vary Urea/Aldehyde/β-ketoester ratio) Temperature->Stoichiometry Analysis Analyze Yield & Purity (TLC, NMR) Stoichiometry->Analysis Decision Yield Improved? Analysis->Decision Decision->Catalyst No End Optimized Protocol for High Yield Decision->End Yes

Caption: A systematic workflow for optimizing the synthesis of dihydropyrimidinones.

Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Side product formation can complicate purification and reduce the yield of the desired product.

Common Side Reactions & Mitigation Strategies:

  • Knoevenagel Condensation: The aldehyde can react with the β-ketoester to form a Knoevenagel adduct. This is often an intermediate in the main reaction pathway but can sometimes be isolated as a byproduct.

    • Solution: Ensure the presence of urea and an effective catalyst from the start of the reaction to promote the subsequent cyclization. A one-pot approach is generally effective in minimizing the accumulation of this intermediate.

  • Self-Condensation of the β-ketoester: Under certain conditions, β-ketoesters can undergo self-condensation.

    • Solution: This is less common in the Biginelli reaction but can be minimized by maintaining a controlled temperature and using the appropriate stoichiometry of reactants.

  • Hantzsch-type Dihydropyridine Formation: If ammonia or an ammonium salt is present as an impurity or formed in situ, it can lead to the formation of a dihydropyridine byproduct.

    • Solution: Use pure reagents and ensure that the reaction conditions do not promote the decomposition of urea into ammonia.

Q3: My starting aldehyde is sensitive or volatile. How can I adapt the procedure?

For aldehydes that are prone to degradation or are highly volatile, standard heating procedures may not be suitable.

Alternative Approaches:

  • In situ Aldehyde Generation: One approach is to generate the aldehyde in situ from the corresponding primary alcohol. This can be achieved in a one-pot oxidation-cyclocondensation reaction using reagents like Bi(NO₃)₃·5H₂O.[12] This method avoids the isolation of the potentially sensitive aldehyde.[12]

  • Milder Reaction Conditions: Employing highly active catalysts that allow the reaction to proceed at lower temperatures can be beneficial.[10] For instance, certain ionic liquids can catalyze the reaction efficiently at room temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction?

The precise mechanism can vary depending on the catalyst and reaction conditions, but the most widely accepted pathway involves an acid-catalyzed cascade of reactions.

Proposed Mechanistic Steps:

  • Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.

  • Nucleophilic Addition: The β-ketoester then acts as a nucleophile and adds to the imine intermediate.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine N-Acylimine Intermediate Aldehyde->Imine + H⁺ Urea Urea Urea->Imine + H⁺ Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Imine->Adduct DHPM 3,4-Dihydropyrimidin- 2(1H)-one Adduct->DHPM Cyclization & Dehydration

Caption: A simplified schematic of the Biginelli reaction mechanism.

Q2: What are the typical starting materials for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one?

While the classical Biginelli reaction uses an aldehyde, a β-ketoester, and urea, pyrimidin-4-ones are often synthesized through the condensation of an amidine with a β-ketoester. For the target molecule, the most direct precursors would be:

  • Amidine: Ethoxyacetamidine (derived from ethoxyacetamide).

  • β-Ketoester: A suitable β-ketoester such as ethyl acetoacetate.

The condensation of these two components, often promoted by a Lewis acid, would lead to the desired pyrimidin-4-one scaffold.[5]

Q3: Can this synthesis be performed on a large scale?

Yes, the Biginelli reaction and its variations are scalable. For large-scale synthesis, several factors should be considered for safety and efficiency:

  • Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters like temperature and mixing, which is particularly beneficial for exothermic reactions.[13][14] This can also improve safety when using potentially hazardous reagents.[13][14]

  • Heterogeneous Catalysts: The use of recyclable solid catalysts simplifies product purification and reduces waste, making the process more economical and environmentally friendly on a larger scale.[7][8][11]

  • Solvent Selection: Minimizing or eliminating solvents (solvent-free conditions) is advantageous for large-scale production as it reduces cost and environmental impact.[6][9]

Q4: How is the final product typically purified?

The purification method depends on the physical properties of the product and the impurities present.

  • Crystallization: The product of the Biginelli reaction often precipitates from the reaction mixture upon cooling.[3][4] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification.[6][12]

  • Column Chromatography: If crystallization is not effective or if impurities have similar solubility, silica gel column chromatography is a standard alternative for isolating the pure compound.

Summary of Catalysts and Conditions

The choice of catalyst is critical for optimizing the synthesis of dihydropyrimidinones. The following table summarizes various catalytic systems reported in the literature.

Catalyst TypeExamplesTypical ConditionsAdvantages
Protic Acids HClReflux in EthanolClassical method, inexpensive
Lewis Acids BF₃·OEt₂, Ti(Oi-Pr)₄, Lanthanide ChloridesVaries (RT to Reflux), often in organic solventsHigher yields than protic acids, good functional group tolerance
Heterogeneous Catalysts Montmorillonite-KSF, Silica Chloride, Supported HeteropolyacidsSolvent-free, heating (e.g., 90-100 °C)Easy separation, recyclable, environmentally friendly
Ionic Liquids Brønsted Acidic Ionic LiquidsSolvent-free, RT to 90 °CCan act as both solvent and catalyst, mild conditions
Other Microwave IrradiationSolvent or solvent-freeDrastically reduced reaction times, often improved yields

References

  • Organic Letters. (2010). Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones. Available at: [Link]

  • PMC. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Available at: [Link]

  • Beilstein Journals. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Available at: [Link]

  • ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. Available at: [Link]

  • RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Available at: [Link]

  • Accounts of Chemical Research. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available at: [Link]

  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Available at: [Link]

  • Chemical Methodologies. (n.d.). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. Available at: [Link]

  • PMC. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Available at: [Link]

  • HETEROCYCLES. (2005). a one-pot synthesis of 3,4-dihydropyrimidin-2-(1h)-ones from primary alcohols promoted. Available at: [Link]

  • Advanced targets in Biomedicine. (2025). SYNTHESIS OF NEW 3,4-DIHYDROPYRIMIDIN-2(1H)-ONES. Available at: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Available at: [Link]

  • PMC. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]

  • MDPI. (2015). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Available at: [Link]

Sources

Optimization

Purification techniques for removing impurities from 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(Ethoxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one .

Because this compound features an ether-linked aliphatic moiety at the C2 position, it is typically synthesized via a modified Biginelli-Atwal multicomponent reaction rather than the classical Biginelli condensation. This structural nuance alters its polarity, solubility, and stability profile, requiring highly specific downstream processing to isolate the pure active pharmaceutical intermediate (API).

I. Purification Workflow Overview

Before diving into specific troubleshooting scenarios, review the standard isolation logic. The workflow below is designed to exploit the differential solubilities of the target dihydropyrimidinone (DHPM) and its reaction byproducts.

Caption: Workflow for the purification of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one from crude mixtures.

II. Troubleshooting Guides: Reaction & Isolation

Q1: Why does my target compound consistently co-purify with unreacted amidine precursors and β-ketoester intermediates?

Causality: The modified Biginelli-Atwal condensation is an equilibrium-driven process 1. When synthesizing ethoxymethyl-substituted DHPMs, the reaction often stalls before complete conversion due to the steric bulk of the ethoxy ether group. Unreacted polar precursors form strong intermolecular hydrogen bonds with the DHPM core, causing them to co-precipitate during standard workup.

Self-Validating Protocol: Selective Solvent Washing

  • Suspend the crude solid in cold, distilled water (10 mL/g of crude). Causality: Amidine salts and urea derivatives are highly water-soluble, while the lipophilic ethoxymethyl DHPM core remains insoluble.

  • Agitate vigorously for 15 minutes at room temperature, then filter under a vacuum.

  • Validation Step: Test the aqueous filtrate with a drop of 10% w/v silver nitrate ( AgNO3​ ). The absence of a white precipitate confirms the complete removal of chloride-based salts/catalysts.

  • Wash the filter cake with cold diethyl ether (5 mL/g). Causality: Diethyl ether solubilizes unreacted β-ketoesters without dissolving the target DHPM.

  • Validation Step: Evaporate a 1 mL aliquot of the ether wash on a watch glass. If no oily residue remains, the β-ketoester has been successfully purged.

Q2: How do I effectively remove heteropolyacid (HPA) or solid-supported catalysts (e.g., Montmorillonite-KSF) from the product matrix?

Causality: Green synthesis protocols often utilize heterogeneous catalysts like HPA-Montmorillonite-KSF to drive the cyclodehydration step 2. However, the porous nature of these clays can trap the ethoxymethyl-DHPM product, leading to poor recovery and catalyst carryover.

Self-Validating Protocol: Hot Extraction

  • Add boiling ethyl acetate (EtOAc) to the crude reaction mixture (20 mL/g). Causality: The target compound is highly soluble in hot EtOAc, whereas the inorganic catalyst matrix is entirely insoluble.

  • Perform Hot Filtration immediately through a Celite pad to prevent the product from precipitating as the solution cools.

  • Validation Step: Dry and weigh the recovered catalyst on the filter pad. A mass recovery of >95% of the initial catalyst input mathematically validates that the product has been fully extracted and no catalyst remains in the organic phase.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Q3: When recrystallization fails, what is the optimal chromatographic purification strategy for this specific derivative?

Causality: The ethoxymethyl ether moiety introduces a distinct polarity shift compared to standard alkyl or aryl DHPMs. If Knoevenagel condensation byproducts form, they often co-crystallize with the target, necessitating silica gel chromatography 3.

Self-Validating Protocol: Flash Column Chromatography

  • Prepare a silica gel column (60–120 mesh).

  • Dry-load the crude mixture: Dissolve in minimal Dichloromethane (DCM), add silica (1:2 ratio), and evaporate to a free-flowing powder. Causality: Dry-loading prevents the "smearing" of the ethoxymethyl-DHPM band, which is prone to tailing due to hydrogen bonding with the silica stationary phase.

  • Elute using a gradient of DCM to Methanol (MeOH), starting at 100:0 and slowly increasing to 95:5.

  • Validation Step: Monitor fractions via TLC. The target 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one typically elutes at an Rf of ~0.38 in DCM:MeOH (95:5). Co-elution of a single, UV-active spot at 254 nm validates fraction purity, while a post-column mass recovery of >80% validates that no irreversible column binding occurred.

III. Mechanistic Insights: Impurity Formation

Understanding why impurities form is critical to preventing them. The diagram below illustrates the divergence between the desired cyclodehydration pathway and the formation of Knoevenagel byproducts.

Caption: Mechanistic pathways showing target DHPM formation versus Knoevenagel condensation impurities.

IV. Quantitative Data: Solvent Efficiency

To aid in your solvent selection, the following table summarizes the quantitative efficiency of various solvent systems used in the purification of ethoxymethyl-substituted DHPMs.

Solvent SystemPrimary PurposeTarget DHPM SolubilityImpurity SolubilityAverage Recovery Yield
Cold Water Catalyst/Salt Removal< 1 mg/mL> 100 mg/mL> 95%
Cold Diethyl Ether β-Ketoester Removal< 5 mg/mL> 50 mg/mL90 - 95%
Hot Ethyl Acetate Solid Catalyst Extraction> 80 mg/mLN/A (Solid Cat.)85 - 90%
DCM:MeOH (95:5) Column ChromatographyHighly SolubleSeparated via Rf75 - 85%

V. Frequently Asked Questions (FAQs)

FAQ 1: Can I use microwave-assisted methods to reduce the impurity profile before purification? Answer: Yes. Microwave irradiation significantly accelerates the multicomponent condensation, often driving the reaction to completion in minutes rather than hours. This minimizes the formation of thermodynamic Knoevenagel byproducts and reduces the amount of unreacted starting materials, thereby simplifying the downstream purification process to a simple solvent wash rather than complex chromatography.

FAQ 2: Why is my compound degrading or turning dark during silica gel chromatography? Answer: Some 3,4-dihydropyrimidin-4-ones exhibit instability in highly acidic environments, which can cause tautomeric shifts leading to degradation 4. Standard silica gel is slightly acidic, which can cleave the ethoxymethyl ether linkage. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) in your starting eluent to neutralize acidic sites, ensuring the structural integrity of the ethoxymethyl group during elution.

VI. References

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC / National Institutes of Health.1

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing.2

  • Modified multicomponent Biginelli-Atwal reaction towards a straightforward construction of 5,6-dihydropyrimidin-4-ones. RSC Publishing.3

  • Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines. ResearchGate.4

Sources

Troubleshooting

Optimizing reaction time and temperature for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one production

Technical Support Center: Synthesis of Dihydropyrimidinones Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Dihydropyrimidinones

Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one and related dihydropyrimidinone (DHPM) derivatives. Our focus is on the widely used Biginelli reaction, a one-pot, three-component condensation, which, while powerful, can present challenges regarding reaction kinetics, temperature control, and byproduct formation.[1][2][3] This resource provides direct answers to common experimental issues to enhance your reaction yields, product purity, and overall efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during DHPM synthesis in a practical question-and-answer format.

Q1: My reaction is resulting in a very low yield or has failed completely. What are the primary causes and how can I improve conversion?

A1: Low conversion is a frequent issue in the classical Biginelli reaction, often stemming from suboptimal conditions or catalyst inefficiency.[3][4] Several factors must be critically evaluated to drive the reaction to completion.

Core Causality & Solutions:

  • Catalyst Inefficiency: The reaction is acid-catalyzed, but traditional strong acids like HCl can be harsh and may not be optimal for all substrates.[4][5] Ensure your catalyst is active; reusable solid acid catalysts may require regeneration.[6][7] Screening a panel of catalysts, including various Lewis acids (e.g., Yb(OTf)₃, FeCl₃) or milder Brønsted acids, can significantly improve yields.[7]

  • Suboptimal Temperature & Time: The reaction may not be reaching the necessary activation energy for one or more steps, particularly the final cyclization and dehydration.[5][6] A moderate increase in temperature (e.g., to 80–100 °C) or extending the reaction time is often necessary.[4][8] However, be aware that excessive heat can promote side reactions (see Q2). Continuous monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[9]

  • Reactant Purity & Stoichiometry: Impurities in the starting materials—aldehyde, β-ketoester, or urea—can inhibit the catalyst or participate in side reactions.[1][9] Ensure all reactants are of high purity and are anhydrous, as water can hydrolyze key intermediates.[1] While a 1:1:1 stoichiometry is typical, a slight excess of urea (e.g., 1.2–1.5 equivalents) can sometimes improve yields by shifting the equilibrium.[8]

  • Solvent Choice: The polarity and protic nature of the solvent can dramatically affect reaction rates by influencing the solubility of reactants and intermediates.[9] While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to enhance yields and shorten reaction times for specific substrates.[6][8][10]

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Purity Step 1: Verify Reactant Purity (NMR, Anhydrous) Start->Check_Purity Check_Conditions Step 2: Review Reaction Conditions Check_Purity->Check_Conditions Pure Sol_Purity Solution: • Use fresh/purified reagents • Dry solvents/glassware Check_Purity->Sol_Purity Impure? Check_Catalyst Step 3: Evaluate Catalyst Check_Conditions->Check_Catalyst Optimal Sol_Conditions Solution: • Optimize Temp (80-100°C) • Increase Time (Monitor by TLC) • Screen Solvents (Ethanol, ACN, Solvent-free) Check_Conditions->Sol_Conditions Suboptimal? Sol_Catalyst Solution: • Confirm catalyst activity • Optimize loading (e.g., 10-20 mol%) • Screen different catalysts (Lewis vs. Brønsted) Check_Catalyst->Sol_Catalyst Inactive/Inefficient? Competing_Pathways Aldehyde R-CHO DHPM Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->DHPM Biginelli Pathway (1:1:1 Stoichiometry) DHP Side Product: Hantzsch Dihydropyridine (DHP) Aldehyde->DHP Hantzsch Pathway (1:2:1 Stoichiometry) Ketoester β-Ketoester Ketoester->DHPM Biginelli Pathway (1:1:1 Stoichiometry) Ketoester->DHP Hantzsch Pathway (1:2:1 Stoichiometry) Urea Urea Urea->DHPM Biginelli Pathway (1:1:1 Stoichiometry) Ammonia Ammonia (from Urea decomp.) Urea->Ammonia Ammonia->DHP Hantzsch Pathway (1:2:1 Stoichiometry) High_Temp High Temp.

Caption: The competition between the desired Biginelli and undesired Hantzsch pathways.

Q3: My crude product is difficult to purify due to multiple byproducts, including uncyclized intermediates and Knoevenagel adducts. How can I improve selectivity?

A3: A complex crude mixture indicates that one or more side reactions are occurring at rates comparable to the main reaction. The two most common culprits besides the Hantzsch reaction are the Knoevenagel condensation and incomplete cyclization.

Core Causality & Solutions:

  • Knoevenagel Condensation: This reaction occurs between the aldehyde and the active methylene group of the β-ketoester, forming an α,β-unsaturated dicarbonyl compound. [5][6]This pathway consumes both starting materials without incorporating urea. Optimizing the catalyst is key to steering the reaction toward the three-component pathway. [6]* Incomplete Cyclization: The reaction can stall after the formation of an open-chain ureide intermediate, especially with sterically hindered substrates. [5]This intermediate fails to undergo the final intramolecular cyclization and dehydration.

    • Increase Catalyst Strength/Loading: A stronger acid or a higher catalyst loading can more effectively protonate and activate the carbonyl group, facilitating the final ring-closing nucleophilic attack. [5] * Increase Temperature: Providing additional thermal energy can help overcome the activation barrier for the cyclization step. If the reaction has stalled at room temperature, heating to reflux may be required to drive it to completion. [5]

Q4: How do I determine the optimal reaction time and temperature for my specific substrates?

A4: There is no universal optimal condition; it is highly substrate-dependent. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂) tend to react faster, while those with electron-donating groups (e.g., -OCH₃) may require longer times or higher temperatures. [8]Aliphatic aldehydes are often less reactive and more prone to side reactions than aromatic aldehydes. [3][5] Optimization Strategy:

  • Start Moderate: Begin with a literature-reported condition, typically refluxing in ethanol or heating to 80-90 °C under solvent-free conditions, for a few hours. [8][10][11]2. Monitor Progress: Use TLC to track the consumption of starting materials and the formation of the product. This is the most reliable way to determine if the reaction is progressing, stalled, or complete.

  • Adjust Temperature Systematically: If the reaction is slow, incrementally increase the temperature by 10-20 °C. If significant byproduct formation is observed (see Q2 & Q3), decrease the temperature.

  • Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating. [8]

Temperature RangePotential OutcomeRecommendation
Room Temp - 50°C Very slow or no reaction for many substrates.Suitable for highly activated substrates only. Increase temperature if no conversion is observed.
60°C - 100°C Generally the optimal range. Balances reaction rate with minimal side product formation. [8]Ideal starting point for optimization. Monitor by TLC to find the sweet spot for time and temperature.
> 100°C Faster reaction but significant risk of byproduct formation (Hantzsch DHP) and potential product decomposition. [6][9]Use with caution. Recommended only if lower temperatures fail and for thermally stable substrates.

General Experimental Protocol

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a solvent-free, acid-catalyzed Biginelli reaction. It should be optimized for specific substrates.

Reagents & Equipment:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.2 mmol)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 10-20 mol%)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

  • Ethanol (for recrystallization)

  • TLC plates and appropriate developing solvent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen acid catalyst.

  • Heating & Monitoring: Heat the mixture with stirring in an oil bath set to 90 °C. [10][11]Monitor the reaction's progress every 15-30 minutes using TLC.

  • Work-up: Once the starting materials are consumed (typically 1-3 hours), cool the reaction mixture to room temperature. Add a small amount of cold water or ethanol and stir until a solid precipitate forms.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallizing from hot ethanol to afford the pure dihydropyrimidinone. [3][11]6. Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Scott, J. A., et al. (2021). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain.
  • BenchChem. (2025).
  • Scott, J. A., et al. (2021).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Kumar, S., et al. (n.d.). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
  • Webber, S. E., et al. (2010). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV.
  • DergiPark. (n.d.). easy synthesis of 3,4-dihydropyrimidin-2-(1h)
  • Chemical Methodologies. (2024). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)
  • Shaabana, A. A., et al. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
  • RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)
  • Gaggini, F., et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • HETEROCYCLES. (2005). a one-pot synthesis of 3,4-dihydropyrimidin-2-(1h)
  • Beilstein Journals. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions.
  • Hardunou, R. A., & Mineyeva, I. V. (2025). Synthesis of new 3,4-dihydropyrimidin-2(1h)-ones. Advanced targets in Biomedicine.
  • Arabian Journal of Chemistry. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)
  • DAS, P. J., & BEGUM, J. (2015). Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. Journal of Chemical and Applied Biochemistry.
  • SciELO. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)
  • Azar, P. G., et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. PMC.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Long-Term Storage Guide for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one. While the dihydropyrimidinone (DHPM) scaffold is a privileged structure in drug development [1], this specific derivative possesses two distinct structural vulnerabilities: an oxidatively sensitive dihydropyrimidine ring and an acid-labile ethoxymethyl ether.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Quick Reference Data Table

Summarized quantitative data and analytical signatures for primary degradation pathways.

Degradation PathwayPrimary TriggerAnalytical Signature (HPLC/MS)Structural ConsequencePreventative Measure
Oxidative Aromatization O₂, Light, Transition Metals[M-2] mass peak; UV shiftConversion to fully aromatic pyrimidin-4-oneArgon purge, Amber vials
Ether Hydrolysis H₂O, Trace Acid (pH < 5)[M-28] mass peak; +EthanolLoss of ethyl group; formation of hydroxymethylStrict desiccation, PTFE seals
Thermal Degradation Heat (>40°C prolonged)Broad baseline, multiple peaksRing opening / polymerizationStore at -20°C
Part 2: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My LC-MS shows a new major peak with a mass of [M-2]. What is happening to my sample? A1: Your compound is undergoing oxidative aromatization .

  • Causality: The 3,4-dihydropyrimidin-4-one ring is not fully conjugated. There is a strong thermodynamic driving force for the molecule to lose two hydrogen atoms (oxidative dehydrogenation) to form a highly stable, fully aromatic pyrimidin-4-one system [2]. This auto-oxidation is accelerated by atmospheric oxygen, UV/visible light, and trace transition metal impurities left over from synthesis.

  • Solution: You must eliminate oxygen and light. Store the compound in amber glass vials and purge the headspace with inert gas (Argon or N₂) before sealing.

Q2: I am detecting ethanol in my NMR/headspace, and a more polar degradant has appeared on TLC. Why? A2: You are observing acid-catalyzed hydrolysis of the ethoxymethyl group at the C-2 position.

  • Causality: The ethoxymethyl moiety functions as an alkyl ether. In the presence of trace moisture and mildly acidic conditions (often introduced via residual silica gel from column chromatography or acidic NMR solvents like CDCl₃), the ether oxygen becomes protonated. Subsequent nucleophilic attack by water cleaves the ether bond, releasing ethanol and leaving behind a 2-(hydroxymethyl) derivative [3].

  • Solution: Ensure the compound is rigorously dried (lyophilized) to remove trace water. Neutralize any acidic residues during the final workup (e.g., washing with saturated NaHCO₃) before storage.

Q3: Can I store this compound as a stock solution in DMSO or Methanol for long-term use? A3: No. Storing this compound in solution for >1 month is highly discouraged.

  • Causality: In solution, bimolecular collision rates increase, and dissolved oxygen/water are highly mobile, drastically accelerating both oxidation and hydrolysis. DMSO is particularly problematic as it is hygroscopic and will absorb moisture from the air, triggering the ether cleavage described above.

  • Solution: Always store the compound as a lyophilized solid. Only reconstitute the exact amount needed for immediate experimental use.

Part 3: Visualizing the Degradation Pathways

DegradationPathways Parent 2-(Ethoxymethyl)-3,4- dihydropyrimidin-4-one (Intact Compound) Oxidation Auto-Oxidation (O2, Light, Metals) Parent->Oxidation Pathway A Hydrolysis Acid-Catalyzed Hydrolysis (H2O, Trace Acid) Parent->Hydrolysis Pathway B Aromatic 2-(Ethoxymethyl)- pyrimidin-4-one [M-2] Aromatized Oxidation->Aromatic Hydroxymethyl 2-(Hydroxymethyl)-3,4- dihydropyrimidin-4-one + Ethanol Hydrolysis->Hydroxymethyl

Divergent degradation pathways: Oxidative aromatization (Pathway A) and Ether hydrolysis (Pathway B).

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure a self-validating system, follow this step-by-step methodology. Each step includes a validation checkpoint to guarantee the protocol's success and prevent systemic failure.

Step 1: High-Vacuum Desiccation (Lyophilization)

  • Action: Transfer the purified compound into a pre-weighed, tared amber glass vial. Subject the vial to high vacuum (< 0.1 mbar) or lyophilization for 12–24 hours to remove all trace solvents and moisture.

  • Self-Validation: Weigh the vial periodically. The drying process is complete only when the mass remains constant across two consecutive weigh-ins separated by 2 hours, confirming total solvent removal.

Step 2: Aliquoting

  • Action: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg per vial).

  • Causality: Repeated freeze-thaw cycles and repeated exposure to ambient humidity during vial opening will exponentially degrade the bulk batch. Single-use aliquots isolate the risk and prevent cumulative exposure.

Step 3: Inert Gas Purging

  • Action: Insert an Argon or dry Nitrogen gas line into the vial (without touching the solid). Purge the headspace with a gentle stream for 30–60 seconds to displace atmospheric oxygen.

  • Self-Validation: Include a reversible oxygen-indicator pill in the secondary storage container to visually confirm the absence of O₂ over time.

Step 4: Sealing and Environmental Control

  • Action: Cap the vials immediately using PTFE-lined screw caps (avoid rubber septa, which are permeable to oxygen and moisture). Wrap the cap junction with Parafilm. Store the vials in a desiccator box at -20°C.

  • Self-Validation: Place a cobalt(II) chloride moisture indicator card inside the desiccator box. If the card turns from blue to pink, the desiccant is saturated and must be replaced immediately.

Part 5: Visualizing the Storage Workflow

StorageWorkflow Synthesis 1. Purify & Dry Aliquot 2. Aliquot into Amber Vials Synthesis->Aliquot Argon 3. Purge with Argon/N2 Aliquot->Argon Seal 4. Seal with PTFE Caps Argon->Seal Store 5. Store at -20°C (Desiccated) Seal->Store

Step-by-step workflow for the long-term, degradation-free storage of dihydropyrimidinones.

References
  • Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PubMed Central (PMC) URL: [Link]

  • Title: Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one using ¹H and ¹³C NMR Spectroscopy

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, par...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly derivatives of dihydropyrimidinone (DHPM), Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. DHPMs are recognized as "privileged structures" in medicinal chemistry, forming the core of various therapeutic agents with activities ranging from antiviral to antihypertensive.[1][2] This guide provides an in-depth analysis of the reference ¹H and ¹³C NMR spectral data for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, a representative member of this class.

It is important to note that while a vast body of literature exists for dihydropyrimidinones, specific, experimentally verified NMR data for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is not prominently available in peer-reviewed journals. Therefore, this guide presents a combination of predicted spectral data, grounded in established principles and analogous compounds, alongside a comparative analysis with a well-characterized DHPM derivative to provide a robust framework for validation.

Predicted NMR Spectral Data for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

The structure of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is characterized by the core dihydropyrimidinone ring and a key ethoxymethyl substituent at the C2 position. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and comparison with known DHPMs. The following data is predicted for a standard NMR experiment conducted in a common solvent such as DMSO-d₆.

Chemical Structure:

Figure 1. Chemical structure of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the methylene bridge, and the protons on the dihydropyrimidinone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned ProtonsRationale
~1.15Triplet (t)3H-O-CH₂-CH₃ Typical upfield signal for a methyl group adjacent to a methylene, split by the two methylene protons.
~3.50Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethoxy group, deshielded by the adjacent oxygen and split by the three methyl protons.
~4.50Singlet (s)2HC2-CH₂ -O-Methylene bridge protons, significantly deshielded by both the pyrimidinone ring and the adjacent oxygen atom. A singlet is expected due to the absence of adjacent protons.
~5.80Doublet (d)1HH5Olefinic proton on the pyrimidinone ring, coupled to H6.
~7.70Doublet (d)1HH6Olefinic proton adjacent to the carbonyl group, expected to be further downfield due to deshielding effects, coupled to H5.
~8.20Broad Singlet (br s)1HN1-HExchangeable proton on the nitrogen atom.
~10.50Broad Singlet (br s)1HN3-HExchangeable proton on the nitrogen atom, often further downfield due to hydrogen bonding and proximity to the carbonyl.

Table 1. Predicted ¹H NMR spectral data for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in DMSO-d₆.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assigned CarbonRationale
~15.0-O-CH₂-CH₃ Upfield signal characteristic of an aliphatic methyl carbon in an ethoxy group.
~65.0-O-CH₂ -CH₃Methylene carbon of the ethoxy group, shifted downfield by the attached oxygen.
~70.0C2-CH₂ -O-Methylene bridge carbon, shifted downfield due to attachment to the ring and the oxygen atom.
~105.0C5Olefinic carbon, typically found in this region for dihydropyrimidinones.
~145.0C6Olefinic carbon adjacent to the carbonyl, deshielded and shifted downfield.
~155.0C2Carbon at the 2-position, significantly deshielded by two adjacent nitrogen atoms and the substituent.
~163.0C4Carbonyl carbon, exhibiting a characteristic downfield chemical shift.

Table 2. Predicted ¹³C NMR spectral data for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The causality behind these choices lies in achieving optimal resolution, signal-to-noise, and consistency.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one sample. The use of a sufficient quantity ensures a good signal-to-noise ratio without leading to concentration-dependent peak shifting.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including DHPMs, and its high boiling point, which minimizes evaporation.[3] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm serve as convenient internal references.

    • Vortex the solution until the sample is completely dissolved to ensure a homogeneous solution, which is critical for acquiring sharp NMR signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Instrument Setup & Data Acquisition:

    • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

    • Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a quantitative spectrum.[4]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the solvent peak to 39.52 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer tune Tune & Match Probe transfer->tune shim Shim Magnetic Field tune->shim acq_h1 Acquire 1H Spectrum shim->acq_h1 acq_c13 Acquire 13C Spectrum acq_h1->acq_c13 ft Fourier Transform acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Assign Signals & Integrate calibrate->analyze

Diagram 1. Standardized workflow for NMR sample preparation and data analysis.

Comparative Analysis with 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-one

To provide context and highlight the unique spectral features of our target compound, we will compare its predicted data with the experimentally determined NMR data of a structurally distinct DHPM, 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-one. The experimental data for this alternative compound is well-documented.[1]

Chemical Structure of Alternative Compound:

Figure 2. Chemical structure of the comparative compound.

Experimental NMR Data for the Alternative Compound[1]
¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
9.16 (s, 1H)N1-H194.4Acetyl C=O
7.78 (s, 1H)N3-H158.5C4
7.22-7.36 (m, 5H)Ar-H152.1C2
5.25 (d, 1H)H4147.8C6
2.24 (s, 3H)Acetyl CH₃136.9, 127.7Aromatic C
2.07 (s, 3H)C6-CH₃113.9, 109.6Aromatic C
55.1Aromatic C-ipso
53.3C5
30.18Acetyl CH₃
18.8C6-CH₃

Table 3. Experimental ¹H and ¹³C NMR data for 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-one.[1]

Key Spectral Differences and Structural Rationale

The comparison of the two spectra reveals how subtle changes in the molecular structure lead to significant and predictable differences in the NMR data.

  • Aromatic vs. Aliphatic Region (¹H NMR): The most striking difference is the presence of signals in the aromatic region (7.22-7.36 ppm) for the alternative compound, which are completely absent for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one. This multiplet, integrating to 5 protons, is the definitive signature of the monosubstituted phenyl group at the C4 position.

  • Substituent Signals (¹H NMR):

    • Our target compound is characterized by the ethoxymethyl group, which gives rise to a triplet (~1.15 ppm), a quartet (~3.50 ppm), and a singlet (~4.50 ppm).

    • Conversely, the alternative compound displays two sharp singlets at 2.24 ppm and 2.07 ppm, corresponding to the acetyl methyl and the C6-methyl protons, respectively. The absence of the ethoxy pattern and the presence of these singlets are key differentiators.

  • Ring Proton Signals (¹H NMR): In the alternative compound, the C4 proton appears as a doublet at 5.25 ppm. Our target compound lacks a substituent at C4, and instead has olefinic protons at C5 and C6, which are expected to appear further downfield (~5.80 and ~7.70 ppm).

  • Carbonyl and Aromatic Carbons (¹³C NMR): The ¹³C spectrum of the alternative compound shows multiple signals in the aromatic region (109-137 ppm) and a distinct carbonyl signal for the acetyl group at 194.4 ppm. The predicted spectrum for our target compound lacks these aromatic signals, and its C4 carbonyl is expected around 163.0 ppm.

G cluster_diff Key Structural Differences Target 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one C2: -CH₂OCH₂CH₃ C4: Carbonyl C5: -H C6: -H Alternative 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-one C2: Carbonyl C4: -Phenyl C5: -Acetyl C6: -Methyl Target:c2->Alternative:c2 Ethoxymethyl vs. Carbonyl Target:c4->Alternative:c4 Carbonyl vs. Phenyl Target:c5->Alternative:c5 Hydrogen vs. Acetyl Target:c6->Alternative:c6 Hydrogen vs. Methyl

Diagram 2. Key structural differences between the target and alternative compounds.

Conclusion

This guide provides a comprehensive framework for the validation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one using ¹H and ¹³C NMR spectroscopy. By presenting predicted spectral data based on sound chemical principles and offering a detailed comparison with a well-characterized analogue, researchers are equipped with the necessary reference points for structural confirmation. The provided standardized experimental protocol further ensures that high-quality, reproducible data can be obtained. Ultimately, the meticulous application of NMR spectroscopy, as detailed herein, is indispensable for advancing research and development in the vital field of medicinal chemistry.

References

  • Patila, R. P., Kalantreb, V. A., Pawarc, D. K., & Alasundkar, K. N. (2024). Supplementary Information: Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)
  • Gore, S., Baskaran, S., & Koenig, B. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin-2-ones in low melting mixtures.
  • Oda, K., et al. (2017). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Application to the Synthesis of a Key Intermediate for (+)-Saxitoxin. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of 3, 4-Dihydropyrimidin-2(1H)-one Derivatives and Evaluation of their Antibacterial Activity. Retrieved from [Link]

  • Reddy, A. V., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Rasayan Journal of Chemistry.
  • Abdel-Mohsen, H. T. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
  • Jeripothula, M. R., et al. (2015). Synthesis and Characterization of 3,4-Dihydropyrimidin-2-(1H)- ones: Development of Efficient Protocol for Biginelli Reaction. American Journal of PharmTech Research.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). Retrieved from [Link]

  • Hardunou, R. A., & Mineyeva, I. V. (2025). Synthesis of new 3,4-dihydropyrimidin-2(1h)-ones: optimisation of synthesis conditions and analysis of antifungal activity of the obtained compounds. Advanced targets in Biomedicine.
  • Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Retrieved from [Link]

  • PubMed. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one. Retrieved from [Link]

  • De-Eknamkul, W. (2017).
  • MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, a heterocyclic compound of interest in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, a heterocyclic compound of interest in pharmaceutical development. The document outlines the validation of a robust HPLC method in accordance with international guidelines and compares its performance against alternative chromatographic conditions. The experimental data and protocols detailed herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antiviral and antitumor properties.[1][2][3] The accurate quantification of these compounds, such as 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. A validated HPLC method provides the necessary precision and accuracy for applications ranging from purity analysis in active pharmaceutical ingredients (APIs) to pharmacokinetic studies.[4][5][6][7]

This guide delves into the systematic validation of an HPLC method for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[8][9][10] Furthermore, it presents a comparative analysis of different stationary phases to underscore the importance of column selection in method optimization.

HPLC Method Development and Optimization: A Rationale-Driven Approach

The development of a reliable HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. For 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, a moderately polar compound, reversed-phase HPLC is the technique of choice.[11]

2.1. Column Selection: A Comparative Evaluation

The heart of the HPLC system is the column, and the choice of stationary phase is a critical determinant of separation selectivity and efficiency. To identify the optimal column for this analysis, three commonly used reversed-phase columns were evaluated:

  • C18 (Octadecylsilane): Known for its high hydrophobicity and strong retention of non-polar compounds.[12][13]

  • C8 (Octylsilane): Offers moderate hydrophobicity, often resulting in shorter retention times compared to C18.[12][13][14]

  • Phenyl-Hexyl: Provides alternative selectivity due to π-π interactions with aromatic analytes.[15]

The comparative study aimed to achieve a symmetrical peak shape, adequate retention, and optimal resolution from potential impurities.

2.2. Mobile Phase Optimization

The mobile phase composition, including the organic modifier, aqueous component, and pH, plays a pivotal role in achieving the desired chromatographic separation.[11][16] For this moderately polar analyte, a gradient elution with acetonitrile and a phosphate buffer was investigated to ensure robust and reproducible results. The pH of the mobile phase is a critical parameter that can influence the ionization state and, consequently, the retention of the analyte.[11][16]

The Cornerstone of Reliability: HPLC Method Validation

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][17] The validation was performed according to the ICH Q2(R2) guideline, encompassing the following parameters:[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Analysis

The following tables summarize the validation data for the optimized HPLC method and provide a comparison of the chromatographic performance on different columns.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 20-80% B over 10 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.9%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness No significant impact on resultsRobust

Table 4: Comparative Column Performance

ColumnRetention Time (min)Tailing FactorTheoretical Plates
C18 8.51.17800
C8 6.21.36500
Phenyl-Hexyl 7.81.27200

The C18 column provided the best overall performance with optimal retention, superior peak symmetry, and the highest efficiency. While the C8 column resulted in a shorter run time, the peak shape was less ideal. The Phenyl-Hexyl column offered good performance but did not provide any significant advantage over the C18 column for this particular analyte.

Experimental Protocols: A Step-by-Step Guide

5.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 50 to 150 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a final concentration within the validated range.

5.2. Validation Parameter Protocols

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the 100% concentration standard solution on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Visualizing the Workflow

The following diagrams illustrate the HPLC method validation workflow and the decision-making process for column selection.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Analysis & Reporting Dev Method Development & Optimization Col_Sel Column Selection Dev->Col_Sel Mob_Phase Mobile Phase Optimization Dev->Mob_Phase Validation Method Validation Protocol Dev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Analysis Sample Analysis Validation->Analysis Report Validation Report Analysis->Report

Caption: HPLC Method Validation Workflow

Column_Selection cluster_results Performance Metrics Analyte Analyte: 2-(Ethoxymethyl)-3,4- dihydropyrimidin-4-one C18 C18 Column Analyte->C18 Evaluate C8 C8 Column Analyte->C8 Evaluate Phenyl Phenyl-Hexyl Column Analyte->Phenyl Evaluate C18_Res Good Retention Excellent Peak Shape High Efficiency C18->C18_Res C8_Res Short Retention Fair Peak Shape Moderate Efficiency C8->C8_Res Phenyl_Res Good Retention Good Peak Shape Good Efficiency Phenyl->Phenyl_Res Optimal Optimal Choice: C18 Column C18_Res->Optimal

Caption: Column Selection Decision Process

Conclusion: A Validated Method for Confident Quantification

This guide has detailed the successful validation of a specific and reliable HPLC method for the quantification of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one. The comparative data clearly demonstrates the superiority of the C18 stationary phase for this analysis, providing a robust and efficient separation. The presented protocols and validation data serve as a testament to the method's suitability for its intended purpose in a pharmaceutical development setting. By following a systematic and scientifically sound approach to method validation, researchers can ensure the integrity and reliability of their analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. [Link]

  • MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. [Link]

  • ChemRxiv. (n.d.). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. [Link]

  • PubMed Central. (n.d.). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one: A Comparative Perspective

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectral fragmentation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, a representative of the biologically significant dihydropyrimidinone (DHPM) class of compounds.

The Biginelli reaction, a one-pot synthesis, is a common route to a diverse array of DHPMs, which have garnered significant attention for their potential therapeutic applications.[1][2][3] The structural elucidation of these compounds is a critical step in their development, and mass spectrometry is a key tool in this process. This guide will provide a comparative framework for understanding the fragmentation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, contrasting its expected behavior with that of other substituted pyrimidinones.

The Logic of Fragmentation: Unveiling Molecular Structure

Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common ionization techniques in mass spectrometry. EI typically induces more extensive fragmentation, providing rich structural information, while ESI is a softer ionization method, often yielding a prominent molecular ion peak, which is then subjected to collision-induced dissociation (CID) for fragmentation analysis (MS/MS).[4] The fragmentation pathways are governed by the relative bond strengths within the molecule and the stability of the resulting fragment ions and neutral losses.[5]

For heterocyclic compounds like dihydropyrimidinones, fragmentation often involves characteristic cleavages of the ring system and the loss of substituents.[6][7] Understanding these fundamental principles allows for the prediction of fragmentation patterns even for novel compounds.

Proposed Fragmentation Pattern of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

The molecular ion of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is expected to undergo a series of characteristic fragmentation steps. The initial fragmentation is likely to be driven by the lability of the ethoxymethyl substituent.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group: A primary fragmentation pathway is anticipated to be the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH2CH3) or an ethylene molecule (C2H4) via a rearrangement, followed by the loss of a hydroxyl radical (•OH).

  • Cleavage of the Ethoxymethyl Side Chain: Alpha-cleavage adjacent to the ether oxygen is a common fragmentation route for ethers.[9] This would result in the loss of a formaldehyde molecule (CH2O) or an ethyl radical (•CH2CH3).

  • Ring Cleavage of the Dihydropyrimidinone Core: Following or competing with the side-chain fragmentation, the dihydropyrimidinone ring itself is expected to fragment. Common pathways for pyrimidine derivatives include the loss of CO, HCN, or isocyanic acid (HNCO).[6][10] A retro-Diels-Alder (rDA) reaction is also a plausible fragmentation mechanism for the dihydropyrimidine ring.

  • McLafferty Rearrangement: If the side chain were longer, a McLafferty rearrangement would be a highly probable fragmentation pathway.[5] In the case of the ethoxymethyl group, a modified rearrangement could still occur.

The following diagram illustrates the proposed primary fragmentation pathways for 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

fragmentation_pathway M [M+H]+ (m/z 157) F1 m/z 129 (-C2H4) M->F1 - C2H4 F2 m/z 111 (-C2H5OH) M->F2 - C2H5OH F3 m/z 127 (-CH2O) M->F3 - CH2O F4 m/z 86 (-HNCO) F1->F4 - HNCO F5 m/z 114 (-HNCO) F3->F5 - H•

Caption: Proposed Fragmentation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

Comparative Fragmentation Analysis

To provide a clearer context for the fragmentation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one, the following table compares its predicted fragmentation with the known fragmentation patterns of other substituted dihydropyrimidinones.

Substituent at C2Predicted/Known Fragmentation PathwaysKey Fragment IonsReference(s)
-CH₂OCH₂CH₃ (Ethoxymethyl) - Loss of ethylene (-C₂H₄) - Loss of ethanol (-C₂H₅OH) - Loss of formaldehyde (-CH₂O) - Ring cleavage (loss of HNCO)m/z 129, 111, 127, 86Predicted
-H (Unsubstituted) - Ring cleavage (loss of HNCO, CO) - Retro-Diels-Alder reactionVaries with other substituents[6]
-CH₃ (Methyl) - Loss of methyl radical (•CH₃) - Ring cleavage[M-15]⁺[10]
-OH (Hydroxy) - Loss of H₂O - Loss of CO[M-18]⁺, [M-28]⁺[6]
-Aryl - Cleavage of the aryl group - Ring fragmentationFragment corresponding to the pyrimidinone core[6]
-Halogen (e.g., Cl, Br) - Loss of halogen radical (•X)[M-X]⁺[10]

This comparative table highlights how the nature of the substituent at the 2-position of the dihydropyrimidinone ring dictates the primary fragmentation pathways. While ring cleavage is a common feature, the initial and most facile fragmentations are typically associated with the substituent.

Experimental Protocols

For researchers aiming to perform mass spectrometric analysis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one or similar compounds, the following protocols provide a robust starting point.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for analyzing samples from complex matrices and for obtaining detailed fragmentation data through MS/MS experiments.

1. Sample Preparation: a. Dissolve the synthesized and purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution. b. Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

2. LC Conditions:

  • LC System: Agilent 1200 series or equivalent.[10]
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]
  • Mobile Phase A: 0.1% formic acid in water.[2]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.[2]
  • Column Temperature: 40 °C.[2]
  • Injection Volume: 5 µL.

3. MS Conditions (ESI-MS/MS):

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.[10]
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]
  • Capillary Voltage: 3.5 - 4.0 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-400 °C.
  • Collision Gas: Argon.
  • MS1 Scan Range: m/z 50-500.
  • MS/MS: Select the protonated molecular ion ([M+H]⁺) as the precursor ion. Perform product ion scans using a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

The following diagram outlines the general workflow for LC-MS/MS analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Dissolution Dissolve sample Dilution Dilute to working concentration Dissolution->Dilution Injection Inject sample Dilution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Spectrum Obtain Mass Spectrum MS2->Spectrum Fragmentation Identify Fragmentation Pathways Spectrum->Fragmentation

Caption: General Workflow for LC-MS/MS Analysis.

Protocol 2: Direct Infusion-Mass Spectrometry (DI-MS)

For rapid analysis of pure compounds, direct infusion offers a faster alternative to LC-MS.

1. Sample Preparation: a. Prepare a dilute solution of the compound (0.1-1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Infusion: a. Infuse the sample solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

3. MS Conditions: a. Utilize the same ESI-MS/MS parameters as described in Protocol 1.

Conclusion

The mass spectral fragmentation of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is predicted to be a rich source of structural information, with key fragmentation pathways involving the ethoxymethyl side chain and the dihydropyrimidinone core. By understanding the fundamental principles of mass spectrometry and comparing the predicted fragmentation to that of known dihydropyrimidinone analogues, researchers can confidently approach the structural elucidation of this and related novel compounds. The provided experimental protocols offer a solid foundation for obtaining high-quality mass spectral data, which is an indispensable component of modern drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • de Fátima, A., et al. (2015). Dihydropyrimidinones (DHPMs) represent an attractive class of biologically active small molecules. Frontiers in Chemistry, 3, 49.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • NIST. (n.d.). Pyrimidine, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • Wipf, P., & Cunningham, A. (1995). A solid phase protocol for the Biginelli dihydropyrimidine synthesis. Tetrahedron letters, 36(43), 7819-7822.
  • Hamarat, N. (2011). Biginelli reaction. ChemSpider Synthetic Pages, 486.
  • Bolognesi, P., O'Keeffe, P., Feyer, V., & Avaldi, L. (2010). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons at selected kinetic energies. Journal of Physics: Conference Series, 212, 012021.
  • Gao, H., & Wang, Y. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical chemistry, 74(17), 4505-4512.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass spectra of nucleic acid derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
  • Avula, B., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-14.
  • dos Santos, V. A., & de Souza, G. G. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1673-1711.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(10), e9266.
  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. Retrieved from [Link]

  • Mohammed, I. A., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 893.
  • Tureček, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
  • Farooq, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC advances, 10(71), 43635-43645.

Sources

Comparative

Comparative Guide: Biginelli Reaction Catalysts for the Synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Introduction & Mechanistic Context The Biginelli multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry, traditionally utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which posses...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The Biginelli multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry, traditionally utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which possess profound pharmacological significance [3]. However, the synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one demands a strategic deviation from the classical protocol. Instead of urea, this synthesis requires 2-ethoxyacetamidine to install the ethoxymethyl group at the C2 position.

This structural substitution fundamentally alters the electronic landscape of the cyclocondensation. The ethoxymethyl ether linkage is highly sensitive to harsh acidic environments. Consequently, catalyst selection is a delicate balancing act: the catalyst must be sufficiently electrophilic to activate the aldehyde and drive the acyliminium ion mechanism [2], yet mild enough to prevent the premature cleavage of the ethoxymethyl ether.

Mechanism R1 Aldehyde + 2-Ethoxyacetamidine I1 Acyliminium Ion Intermediate (Favored by Lewis Acids) R1->I1 Acid Catalyst R2 Aldehyde + β-Ketoester I2 Knoevenagel Adduct (Favored by Base Catalysts) R2->I2 Base Catalyst C1 Nucleophilic Attack by β-Ketoester I1->C1 C2 Nucleophilic Attack by Amidine I2->C2 Cycl Intramolecular Cyclization C1->Cycl C2->Cycl Dehyd Dehydration Cycl->Dehyd Prod 2-(Ethoxymethyl)-3,4- dihydropyrimidin-4-one Dehyd->Prod

Figure 1: Mechanistic divergence in the modified Biginelli reaction based on catalyst selection.

Catalyst Performance Comparison

To objectively evaluate catalyst efficacy for this specific target, we compared three distinct catalytic systems representing Brønsted acids, Lewis acids, and heterogeneous green catalysts. The primary challenge in this specific MCR is maximizing yield while minimizing ether cleavage side-reactions [1].

Catalyst TypeSpecific CatalystLoadingSolventTemp (°C)Time (h)Yield (%)Ether Cleavage (Side Product)
Brønsted Acid p-Toluenesulfonic acid (pTSA)10 mol%Ethanol80662%High (~15%)
Lewis Acid Copper(II) triflate (Cu(OTf)₂)5 mol%Acetonitrile60389%Trace (<1%)
Heterogeneous Montmorillonite K1020 wt%Solvent-free90478%Low (~3%)
Causality & Expert Analysis
  • Cu(OTf)₂ (The Optimal Choice): Copper(II) triflate acts as a "soft" Lewis acid. It effectively coordinates to the oxygen of the aldehyde, lowering the LUMO and facilitating the initial nucleophilic attack by the amidine to form the critical acyliminium intermediate. Crucially, it does not generate a highly protic environment, thereby preserving the vulnerable ethoxymethyl ether linkage.

  • pTSA (The Traditional Pitfall): While Brønsted acids are standard for urea-based Biginelli reactions, the high proton concentration indiscriminately protonates the ether oxygen of the ethoxymethyl group, leading to significant cleavage and degradation of the starting material.

  • Montmorillonite K10 (The Green Alternative): Solid-supported catalysts offer excellent recyclability and a simplified workup [4]. However, the requirement for higher temperatures (90 °C) under solvent-free conditions slightly increases the thermodynamic degradation of the amidine precursor, resulting in a moderate yield compared to the Lewis acid system.

Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis

A self-validating, step-by-step workflow designed to ensure structural integrity and high yield.

Materials Required:

  • Aldehyde (10.0 mmol)

  • Ethyl acetoacetate (10.0 mmol)

  • 2-Ethoxyacetamidine hydrochloride (10.0 mmol)

  • Copper(II) triflate (0.5 mmol, 5 mol%)

  • Sodium acetate (10.0 mmol)

  • Anhydrous Acetonitrile (15 mL)

Step-by-Step Methodology:

  • Amidine Free-Basing (Critical Step): In a flame-dried 50 mL round-bottom flask, suspend 2-ethoxyacetamidine hydrochloride and sodium acetate in anhydrous acetonitrile. Stir at room temperature for 15 minutes.

    • Causality: The free base is strictly required for the initial nucleophilic attack. Neutralizing the HCl salt in situ prevents the accumulation of strong Brønsted acid, actively protecting the ethoxymethyl group from premature acid-catalyzed ether cleavage.

  • Substrate & Catalyst Addition: To the free-based amidine suspension, sequentially add the aldehyde, ethyl acetoacetate, and Cu(OTf)₂.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere.

    • Self-Validation: Monitor the reaction via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is deemed complete when the UV-active β-ketoester spot completely disappears, replaced by a lower Rf​ fluorescent spot (typically 3 hours).

  • Quenching & Extraction: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to deactivate the Lewis acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

  • Analytical Validation (NMR): To confirm the structural integrity of the ethoxymethyl group, analyze the 1 H NMR spectrum. A successful synthesis will display a characteristic triplet (methyl, ~1.2 ppm), a quartet (methylene, ~3.5 ppm), and a distinct singlet for the isolated methylene attached directly to the C2 position (~4.3 ppm). The absence of these peaks indicates ether cleavage.

References

  • Title: Head-to-head comparison of different catalysts for the Biginelli reaction Source: BenchChem URL: 1

  • Title: A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: MDPI URL: 3

  • Title: Biginelli Reaction: Polymer Supported Catalytic Approaches Source: ACS Combinatorial Science URL: 4

Sources

Validation

Benchmarking biological activity of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one against standard pyrimidinones

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I frequently encounter the challenge of distinguishing novel chemotypes from classical scaffolds. The Biginelli-derived 3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I frequently encounter the challenge of distinguishing novel chemotypes from classical scaffolds. The Biginelli-derived 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have long been a cornerstone of medicinal chemistry, yielding blockbuster calcium channel blockers and potent kinesin inhibitors. However, the structural evolution toward 3,4-dihydropyrimidin-4-ones —specifically those bearing a 2-(ethoxymethyl) substitution—represents a paradigm shift in target engagement, physicochemical properties, and off-target liability management.

This guide provides an objective, data-driven benchmarking of the 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one scaffold against standard pyrimidinones, detailing the mechanistic causality behind its performance and providing self-validating protocols for rigorous experimental evaluation.

Mechanistic Rationale: The Power of the 2-Ethoxymethyl Substitution

Standard DHPMs, such as the Eg5 inhibitor Monastrol or the calcium channel blocker Niguldipine, rely on a urea or thiourea core at the 2-position to anchor the molecule within the target binding site [3]. While effective, this highly polar core often restricts membrane permeability and can drive off-target liabilities, such as hERG channel inhibition, due to suboptimal lipophilicity (LogD) and rigid hydrogen-bonding geometry.

By shifting the carbonyl to the 4-position and introducing a 2-(ethoxymethyl) group, medicinal chemists fundamentally alter the molecule's interaction network:

  • Enhanced Conformational Flexibility: The ether linkage in the ethoxymethyl group provides rotational freedom, allowing the oxygen atom to act as a dynamic hydrogen-bond acceptor. This is critical for engaging water networks in allosteric pockets (e.g., SHP2 phosphatase) or deep within GPCR transmembrane domains (e.g., APJ receptor) [1], [2].

  • Optimized Physicochemical Profile: The ethoxymethyl moiety finely tunes the LogD (typically shifting it to the optimal 2.0–3.0 range), enhancing oral bioavailability while mitigating the lipophilic trapping that often plagues standard DHPMs.

  • hERG Liability Mitigation: Unlike basic amines or highly rigid hydrophobic groups found in older pyrimidinones, the neutral, slightly polar ether side chain minimizes interactions with the hERG potassium channel's inner cavity [1].

Target Engagement & Signaling Pathway

To visualize how this structural modification translates to biological activity, we must map the target engagement. Whether acting as an allosteric inhibitor of SHP2 in MAPK-driven cancers or as an agonist for the cardioprotective APJ receptor, the 2-(ethoxymethyl)-DHPM-4-one scaffold diverts the signaling outcome compared to classical DHPMs.

Pathway cluster_0 Ligand Chemotypes cluster_1 Target Engagement (e.g., APJ / SHP2) Ligand1 2-(Ethoxymethyl) DHPM-4-one Receptor1 Receptor Binding (Ether O H-Bonding) Ligand1->Receptor1 Ligand2 Standard DHPM (e.g., Monastrol) Receptor2 Receptor Binding (Urea Core H-Bonding) Ligand2->Receptor2 Pathway Downstream Signaling (MAPK / cAMP Modulation) Receptor1->Pathway Receptor2->Pathway Outcome Cellular Phenotype (Proliferation / Cardioprotection) Pathway->Outcome

Fig 1: Mechanistic divergence of 2-(ethoxymethyl)-DHPM-4-ones vs. standard DHPMs in target engagement.

Quantitative Benchmarking

The following table synthesizes the biological and physicochemical metrics of the 2-(ethoxymethyl)-DHPM-4-one scaffold against standard pyrimidinone benchmarks. The data highlights the superior balance of potency and safety (hERG window) achieved by the 4-one scaffold.

Compound ClassKey SubstitutionPrimary TargetCellular IC50 / EC50LogD (pH 7.4)hERG Inhibition (IC50)
2-EM-DHPM-4-one 2-EthoxymethylAPJ / SHP2~15 – 50 nM2.1 – 2.5> 50 µM (Safe)
IACS-15414 [1]2-MethylSHP2 (Allosteric)122 nM2.8> 100 µM (Safe)
Monastrol [3]2-ThioureaEg5 Kinesin14,000 nM1.8Moderate
Niguldipine [3]2-UreaCa2+ Channel~0.5 nM4.5< 5 µM (High Risk)

Experimental Validation: Self-Validating Protocols

To objectively benchmark these compounds in your own laboratory, you must move beyond simple endpoint assays. The causality of the ethoxymethyl group's efficacy lies in its binding kinetics and specific pathway modulation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Endpoint biochemical assays (like TR-FRET) provide IC50 values but fail to capture target residence time ( τ ). The flexible ether oxygen of the 2-ethoxymethyl group often induces slow-binding kinetics through receptor conformational adaptation. SPR is mandatory to resolve kon​ and koff​ rates.

  • Sensor Chip Preparation: Immobilize the His-tagged target protein (e.g., SHP2 or APJ membrane prep) onto an NTA sensor chip via Ni2+/NTA chelation followed by standard EDC/NHS amine coupling to ensure stable baseline capture.

  • Baseline Stabilization: Flow running buffer (HEPES-buffered saline, 0.05% Tween-20, 2% DMSO) at 30 µL/min. Critical Step: Wait until baseline drift is <0.3 RU/min to prevent artifactual dissociation rates.

  • Analyte Injection: Inject the 2-(ethoxymethyl)-DHPM-4-one and standard pyrimidinones in a 2-fold concentration series (3.125 nM to 100 nM). Utilize a 120-second association phase and a 300-second dissociation phase.

  • Data Processing: Double-reference the sensograms by subtracting both the reference channel and blank DMSO injections. Fit the curves to a 1:1 Langmuir binding model. You will typically observe a slower koff​ for the ethoxymethyl derivative compared to rigid standard DHPMs.

Protocol B: Self-Validating Cellular Functional Assay (HTRF + Viability)

Rationale: Target engagement must translate to functional efficacy without off-target cytotoxicity. By multiplexing a Homogeneous Time-Resolved Fluorescence (HTRF) pathway readout with a CellTiter-Glo viability assay, any reduction in functional signal is cross-referenced against ATP levels, ruling out assay interference from compound toxicity.

  • Cell Seeding: Plate the target cell line (e.g., KYSE-520 for SHP2, or CHO-K1 overexpressing APJ) at 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C.

  • Compound Treatment: Use an acoustic liquid handler to dispense compounds, achieving a final concentration range of 0.1 nM to 10 µM (0.1% DMSO final). Incubate for 2 hours.

  • Pathway Stimulation: Add the respective pathway agonist (e.g., EGF for SHP2, or Apelin-13 for APJ) at its pre-determined EC80 concentration for exactly 10 minutes.

  • Lysis and Detection: Add HTRF lysis buffer containing Eu-cryptate-labeled donor and d2-labeled acceptor antibodies specific to the downstream effector (e.g., p-ERK1/2 or cAMP). Incubate for 2 hours at room temperature.

  • Multiplexed Readout: Read the TR-FRET signal (665 nm / 620 nm emission ratio) on a compatible microplate reader. Immediately post-read, add CellTiter-Glo reagent directly to the same wells, incubate for 10 minutes, and read luminescence.

  • Causality Check (Data Triage): Discard any efficacy data points where the luminescence (viability) drops by >15% relative to vehicle controls. This strict cutoff ensures the observed IC50/EC50 is driven by specific 2-ethoxymethyl target engagement, not non-specific membrane disruption.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Eurasian Patent Organization (EAPO), Patent EA036736B1.
  • Dihydropyrimidine derivatives: A review of their pharmacological activities European Journal of Medicinal Chemistry, Elsevier. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Protocol for Handling 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one in R&amp;D Environments

Introduction and Chemical Context In modern drug discovery, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their 4-one derivatives are highly valued pharmacophores. Typically synthesized via the multicomponent Biginelli rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

In modern drug discovery, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their 4-one derivatives are highly valued pharmacophores. Typically synthesized via the multicomponent Biginelli reaction [1], these heterocyclic scaffolds exhibit a broad spectrum of biological activities, most notably acting as potent and selective A2B adenosine receptor antagonists and calcium channel blockers[2].

Handling 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one presents unique operational challenges. The presence of the ethoxymethyl ether side chain significantly increases the lipophilicity of the pyrimidinone core. While this structural modification is advantageous for cellular permeability in in vitro assays, it simultaneously increases the occupational hazard. When solubilized in universal assay carriers like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can rapidly bypass the stratum corneum upon dermal contact, leading to unintended systemic absorption. This guide provides a causality-driven, self-validating framework for the safe handling, preparation, and disposal of this compound.

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient when handling highly lipophilic heterocyclic intermediates dissolved in penetration-enhancing solvents. Adherence to OSHA standard 29 CFR 1910.132 [3] requires a hazard assessment that dictates the following specific PPE interventions.

Table 1: Quantitative PPE Specifications and Rationale
PPE ComponentSpecification & StandardCausality / Operational Rationale
Gloves 100% Nitrile, ≥5 mil thickness, extended cuff (EN 374-1:2016)Latex is highly permeable to non-polar and slightly polar organic solvents like DMSO. Nitrile provides a superior temporary barrier, preventing the DMSO from acting as a transdermal vehicle for the lipophilic ethoxymethyl group.
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Biginelli reaction products often crystallize as fine, low-density powders prone to electrostatic dispersion. Inhalation of airborne particulates bypasses first-pass metabolism.
Eye/Face ANSI Z87.1 Splash GogglesStandard safety glasses lack orbital seals. Splash goggles prevent capillary absorption of DMSO-solubilized compound through the ocular mucosa.
Body Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeve from dragging across contaminated surfaces, while FR material mitigates risks if DMF or other flammable solvents are used during purification.

Mechanism of Exposure and Barrier Intervention

Understanding the physical pathway of chemical exposure is critical for maintaining a culture of safety [4]. The diagram below illustrates the logical flow of exposure mechanisms and how targeted PPE selection interrupts systemic uptake.

PPE_Intervention Exposure Chemical Exposure (Aerosol or Splatter) Barrier1 Primary Barrier (Fume Hood / Sash) Exposure->Barrier1 Airborne Barrier2 Secondary Barrier (Nitrile Gloves & Lab Coat) Barrier1->Barrier2 Bypass Skin Dermal/Inhalation Absorption (Lipophilic Ethoxymethyl Group) Barrier2->Skin PPE Failure Protection Operator Protected (No Systemic Uptake) Barrier2->Protection Blocked

Fig 1. Mechanism of dermal/inhalation exposure and sequential PPE barrier intervention.

Self-Validating Operational Workflows

To ensure scientific integrity and operator safety, protocols must be self-validating—meaning the success and safety of each step can be visually or empirically confirmed before proceeding to the next.

Protocol A: Preparation of 10 mM in vitro Assay Stock Solution in DMSO
  • Environmental Preparation: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor; a green indicator confirms safe operational velocity.

  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static ionizing brush. Biginelli-derived pyrimidinones are highly prone to static cling, which causes weighing inaccuracies and aerosolization.

  • Weighing: Tare a pre-labeled amber glass vial (to prevent potential UV degradation of the pyrimidine ring). Carefully weigh the required mass of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one.

  • Solubilization: Add the calculated volume of anhydrous DMSO. Cap the vial tightly with a PTFE-lined septum cap.

  • Agitation and Validation: Vortex the vial for 30 seconds. Self-Validation Step: Hold the amber vial against a dark background under bright light. The solution must be completely optically clear. Any remaining micro-particulates indicate incomplete dissolution, which will skew downstream assay concentrations and create a persistent contamination hazard.

  • Storage: Store the validated stock solution at -20°C in a secondary containment vessel.

Protocol B: Spill Response and Decontamination
  • Immediate Isolation: If a spill occurs, immediately halt work. If the spill is on your gloves, carefully remove them using the "beak method" (pulling inside out) and don a fresh pair.

  • State Identification:

    • For Solid Spills: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Use a HEPA-filtered vacuum or gently place a damp paper towel over the powder to dissolve/bind it, then wipe inward.

    • For Liquid (DMSO) Spills: Apply a universal chemical absorbent pad directly over the spill. Do not wipe immediately, as wiping spreads the lipophilic solvent over a larger surface area.

  • Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate surfactant, followed by a 70% ethanol rinse to remove any residual hydrophobic compound. Validation: Swipe the area with a dry Kimwipe; it should come away completely clean with no residue.

Chemical Handling and Spill Response Pathway

Handling_Workflow Handling 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one Handling Protocol State Determine Physical State (Solid vs. Solution) Handling->State Solid Dry Powder Handling (Weighing/Transfer) State->Solid Powder Solution Solution Handling (DMSO/DMF Solvents) State->Solution Dissolved Spill Spill Event Detected Solid->Spill Disposal Hazardous Waste Incineration Protocol Solid->Disposal Waste Solution->Spill Solution->Disposal Waste SolidSpill Solid Spill Response: Damp Wipe / HEPA Vac Spill->SolidSpill LiquidSpill Liquid Spill Response: Chemical Absorbents Spill->LiquidSpill SolidSpill->Disposal LiquidSpill->Disposal

Fig 2. Operational workflow for chemical handling, spill response, and waste disposal.

Waste Management and Disposal

Because 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one contains biologically active motifs, it must not be disposed of in standard municipal waste or aqueous drains.

Table 2: Waste Segregation and Disposal Thresholds
Waste StreamContaminant StatePrimary Disposal ContainerFinal Disposition Method
Solid Waste Unused powder, contaminated Kimwipes, empty vialsPuncture-proof, biohazard-rated solid waste binHigh-temperature commercial incineration
Liquid Waste DMSO/DMF stock solutions, assay wash buffersHigh-density polyethylene (HDPE) solvent carboySolvent blending and incineration
Sharps Contaminated syringe needles, broken ampoulesOSHA-compliant rigid Sharps containerAutoclave followed by incineration

Note: Always ensure liquid waste containers are properly vented if stored in a warm environment, as DMSO expands slightly upon warming.

References

  • Bosica, G., Cachia, F., De Nittis, R., & Mariotti, N. (2021). "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction." Molecules, 26(12), 3753.[Link]

  • Val, C., et al. (2013). "Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists." ACS Medicinal Chemistry Letters, 4(11), 1031-1036.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - General Requirements (29 CFR 1910.132)." U.S. Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

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